Product packaging for 2-Bromo-5-(methylsulfonyl)pyridine(Cat. No.:CAS No. 343262-51-1)

2-Bromo-5-(methylsulfonyl)pyridine

Cat. No.: B1277463
CAS No.: 343262-51-1
M. Wt: 236.09 g/mol
InChI Key: ZRXQHWYUAIXKRL-UHFFFAOYSA-N
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Description

2-Bromo-5-(methylsulfonyl)pyridine is a useful research compound. Its molecular formula is C6H6BrNO2S and its molecular weight is 236.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6BrNO2S B1277463 2-Bromo-5-(methylsulfonyl)pyridine CAS No. 343262-51-1

Properties

IUPAC Name

2-bromo-5-methylsulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S/c1-11(9,10)5-2-3-6(7)8-4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXQHWYUAIXKRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432546
Record name 2-BROMO-5-(METHYLSULFONYL)PYRIDINE
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Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343262-51-1
Record name 2-Bromo-5-(methylsulfonyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343262-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-BROMO-5-(METHYLSULFONYL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-(methylsulfonyl)pyridine (CAS Number: 343262-51-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-(methylsulfonyl)pyridine, a key building block in medicinal chemistry. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and subsequent reactions, and explores its application in the development of kinase inhibitors, particularly those targeting the p38 MAP kinase signaling pathway.

Core Molecular Data

This compound is a substituted pyridine derivative featuring a bromine atom at the 2-position and a methylsulfonyl group at the 5-position.[1][2] This combination of functional groups makes it a versatile reagent in organic synthesis, particularly for the construction of complex heterocyclic molecules used in drug discovery. The bromine atom serves as a handle for various cross-coupling reactions, while the electron-withdrawing methylsulfonyl group can influence the reactivity of the pyridine ring.[1]

PropertyValueSource
CAS Number 343262-51-1[2]
Molecular Formula C₆H₆BrNO₂S[2]
Molecular Weight 236.09 g/mol [2]
IUPAC Name This compound[3]
SMILES CS(=O)(=O)c1ccc(Br)nc1[2]
InChI Key ZRXQHWYUAIXKRL-UHFFFAOYSA-N[2]
Appearance Solid[2]
Purity Typically ≥97%[3]

Spectroscopic Profile

¹H NMR (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.8d1HH-6
~8.2dd1HH-4
~7.8d1HH-3
~3.1s3H-SO₂CH₃

¹³C NMR (Predicted)

Chemical Shift (δ, ppm)Assignment
~152C-2
~148C-6
~138C-4
~135C-5
~122C-3
~44-SO₂CH₃

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

m/zIon
235/237[M]⁺
236/238[M+H]⁺

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
1570, 1450Medium-StrongPyridine ring C=C and C=N stretching
1310, 1150StrongAsymmetric and symmetric SO₂ stretching
850-800StrongC-H out-of-plane bending

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the oxidation of its thioether precursor, 2-bromo-5-(methylthio)pyridine.

Objective: To synthesize this compound via oxidation.

Reaction Scheme:

G cluster_0 Synthesis of this compound start 2-Bromo-5-(methylthio)pyridine product This compound start->product Oxidation reagent m-CPBA (≥2.2 eq) Dichloromethane (DCM)

Synthesis of this compound.

Materials:

  • 2-bromo-5-(methylthio)pyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ≥2.2 equivalents)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium sulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-bromo-5-(methylthio)pyridine (1.0 eq) in dichloromethane (DCM).

  • Cool the solution in an ice bath.

  • Add m-CPBA (≥2.2 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the excess peracid by washing the reaction mixture with a saturated aqueous solution of sodium sulfite.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Application in Drug Discovery: Suzuki-Miyaura Coupling

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize more complex molecules with potential biological activity.

Objective: To perform a Suzuki-Miyaura coupling reaction with this compound and an arylboronic acid.

Reaction Scheme:

G cluster_1 Suzuki-Miyaura Coupling start_sm This compound product_sm 2-Aryl-5-(methylsulfonyl)pyridine start_sm->product_sm Coupling reactant_sm Arylboronic Acid catalyst_sm Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃)

Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Role in Kinase Inhibitor Development

Substituted pyridines are a cornerstone in the development of kinase inhibitors. The this compound scaffold is particularly relevant for the synthesis of inhibitors targeting the p38 mitogen-activated protein (MAP) kinase signaling pathway. Dysregulation of this pathway is implicated in inflammatory diseases and cancer.[4]

Inhibitors derived from this scaffold can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the p38 MAP kinase and preventing its phosphorylation activity. This, in turn, blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α and IL-1.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a three-tiered cascade involving a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and the p38 MAP Kinase.[5][6][7]

G cluster_2 p38 MAP Kinase Signaling Pathway stimuli Stress / Cytokines mapkkk MAPKKK (e.g., TAK1, ASK1) stimuli->mapkkk Activates mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk Phosphorylates p38 p38 MAPK mapkk->p38 Phosphorylates downstream Downstream Targets (e.g., ATF2, MK2) p38->downstream Phosphorylates inhibitor 2-Aryl-5-(methylsulfonyl)pyridine (Inhibitor) inhibitor->p38 Inhibits response Inflammatory Response downstream->response

Simplified p38 MAP Kinase signaling pathway.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for medicinal chemists and drug development professionals. Its dual functionality allows for the synthesis of a wide range of complex heterocyclic compounds. Its application in the development of p38 MAP kinase inhibitors highlights its importance in the search for new therapeutics for inflammatory diseases and cancer. The experimental protocols provided in this guide offer a starting point for the synthesis and derivatization of this important compound.

References

2-Bromo-5-(methylsulfonyl)pyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical information for 2-Bromo-5-(methylsulfonyl)pyridine, a heterocyclic organic compound relevant in medicinal chemistry and organic synthesis.

Chemical Identity and Properties

This compound is a substituted pyridine derivative. The presence of a bromo group and a methylsulfonyl group makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents.

Table 1: Physicochemical Data for this compound

PropertyValueCitations
Molecular Formula C6H6BrNO2S[1][2][3][4]
Molecular Weight 236.09 g/mol [1][3][5]
Monoisotopic Mass 234.93026 Da[5]
CAS Number 343262-51-1[1][2][3]

Structural Information

The structure of this compound is characterized by a pyridine ring substituted at the 2-position with a bromine atom and at the 5-position with a methylsulfonyl group. This arrangement of functional groups offers specific reactivity profiles for further chemical modifications.

cluster_main Structural Representation of this compound C1 C N1 N C1->N1 C2 C N1->C2 C3 C C2->C3 Br Br C2->Br C4 C C3->C4 C5 C C4->C5 S S C4->S C5->C1 O1 O S->O1 O2 O S->O2 CH3 CH3 S->CH3

Figure 1: Chemical structure of this compound.

As no specific experimental protocols or signaling pathways are directly associated with this chemical compound in the provided search results, a logical workflow for a researcher using this compound is presented below.

Logical Workflow for Compound Utilization

The following diagram illustrates a typical workflow for a researcher utilizing this compound in a drug discovery or chemical synthesis project.

G cluster_workflow General Research Workflow A Procurement of This compound B Reaction Setup and Synthesis (e.g., Suzuki or Buchwald-Hartwig coupling) A->B C Purification of Product (e.g., Chromatography) B->C D Structural Characterization (e.g., NMR, Mass Spectrometry) C->D E Biological Screening / Further Chemical Modification D->E

Figure 2: A generalized workflow for the application of this compound in a research context.

This guide provides a foundational understanding of this compound. For detailed experimental procedures and safety information, researchers should consult specific literature and safety data sheets (SDS).

References

An In-depth Technical Guide to 2-Bromo-5-(methylsulfonyl)pyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-(methylsulfonyl)pyridine, a heterocyclic building block of significant interest in medicinal chemistry and materials science. This document details its chemical identity, structural features, physicochemical properties, and a detailed experimental protocol for its synthesis. Furthermore, it explores the applications of this compound, particularly as a versatile intermediate in the development of kinase inhibitors and other biologically active molecules. The information is presented to support researchers and professionals in drug discovery and organic synthesis.

Introduction

This compound is a substituted pyridine derivative that has emerged as a valuable synthon in organic chemistry. The pyridine ring is a privileged scaffold in medicinal chemistry, and its functionalization with a bromine atom and a methylsulfonyl group at specific positions offers unique opportunities for molecular elaboration. The bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments. The electron-withdrawing nature of the methylsulfonyl group significantly influences the reactivity of the pyridine ring, making this compound a key intermediate in the synthesis of complex molecular architectures with potential therapeutic applications.

IUPAC Name and Structure

The nomenclature and structural representation of the target compound are fundamental to its chemical identity.

  • IUPAC Name: this compound[1]

  • Synonyms: 2-bromo-5-methylsulfonylpyridine

  • CAS Number: 343262-51-1[1][2]

  • Molecular Formula: C₆H₆BrNO₂S[1][2]

  • Structure:

    Chemical Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

PropertyValueReference
Molecular Weight 236.09 g/mol [1]
Appearance Solid[3]
Boiling Point 387.7 °C at 760 mmHg
Melting Point Not available
Solubility Not available
InChI Key ZRXQHWYUAIXKRL-UHFFFAOYSA-N[1]

Synthesis of this compound

The most common and logical synthetic route to this compound involves the oxidation of its methylthio precursor, 2-bromo-5-(methylthio)pyridine. This two-step process typically starts from a commercially available brominated pyridine derivative.

Synthetic Pathway

The overall synthetic scheme involves the nucleophilic aromatic substitution of a suitable dihalopyridine with a methylthiolate source, followed by oxidation of the resulting sulfide to the sulfone.

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Oxidation A 2,5-Dibromopyridine C 2-Bromo-5-(methylthio)pyridine A->C DMF, rt B Sodium thiomethoxide (NaSMe) B->C D 2-Bromo-5-(methylthio)pyridine F This compound D->F DCM, 0 °C to rt E m-CPBA (2.2 equiv) E->F

Caption: Synthetic pathway for this compound.
Experimental Protocol

This section provides a detailed, generalized experimental protocol for the synthesis of this compound.

Step 1: Synthesis of 2-Bromo-5-(methylthio)pyridine

  • Reaction Setup: To a solution of 2,5-dibromopyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium thiomethoxide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 2-bromo-5-(methylthio)pyridine.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve 2-bromo-5-(methylthio)pyridine (1.0 eq) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Oxidation: Add meta-chloroperoxybenzoic acid (m-CPBA, approximately 2.2 equivalents) portion-wise to the cooled solution, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).[4]

  • Work-up and Isolation: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by recrystallization or column chromatography to yield this compound as a solid.[4]

Spectroscopic Data (Predicted)

¹H NMR (Predicted):

  • The spectrum is expected to show three aromatic protons with distinct chemical shifts due to the electronic effects of the bromo and methylsulfonyl substituents.

  • A singlet corresponding to the methyl protons of the sulfonyl group would be observed in the upfield region.

¹³C NMR (Predicted):

  • The spectrum will display six distinct carbon signals, including five for the pyridine ring and one for the methyl group. The chemical shifts will be influenced by the electronegative substituents.

FT-IR (Predicted):

  • Characteristic absorption bands for the S=O stretching of the sulfonyl group are expected in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

  • Bands corresponding to C-H stretching of the aromatic ring and the methyl group, as well as C=C and C=N stretching of the pyridine ring, will also be present.

Mass Spectrometry (Predicted):

  • The mass spectrum will show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

  • Fragmentation patterns may involve the loss of the methylsulfonyl group or the bromine atom.

Applications in Drug Development and Research

This compound is a valuable building block in the synthesis of biologically active compounds, particularly in the field of kinase inhibitors. The pyridine scaffold is known to interact with the hinge region of many kinases, and the substituents at the 2- and 5-positions allow for the exploration of structure-activity relationships to achieve potency and selectivity.

The bromine atom at the 2-position is particularly useful for introducing various aryl or heteroaryl groups via Suzuki-Miyaura cross-coupling reactions. This allows for the synthesis of a library of compounds with diverse substitutions to probe the binding pocket of the target kinase. The methylsulfonyl group at the 5-position, being a strong electron-withdrawing group, can influence the overall electronic properties of the molecule and participate in hydrogen bonding interactions with the protein target.

Derivatives of brominated pyridines have been successfully utilized in the development of inhibitors for various kinases, including p38 MAP kinase, which is implicated in inflammatory diseases. The versatile nature of this compound makes it a valuable tool for medicinal chemists in the design and synthesis of novel therapeutic agents.

Conclusion

This compound is a key heterocyclic intermediate with significant potential in organic synthesis and drug discovery. This technical guide has provided a comprehensive overview of its chemical identity, properties, and a detailed synthetic protocol. The strategic placement of the bromo and methylsulfonyl groups on the pyridine ring offers a versatile platform for the development of novel compounds, particularly in the area of kinase inhibitor research. The information presented herein is intended to be a valuable resource for scientists and researchers working in these fields.

References

Spectroscopic Data of 2-Bromo-5-(methylsulfonyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-Bromo-5-(methylsulfonyl)pyridine. Due to the limited availability of experimentally-derived public data for this specific molecule, this document presents a predictive analysis based on established spectroscopic principles and data from analogous structures. The information herein is intended to serve as a reference for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Compound Overview

IUPAC Name: this compound Molecular Formula: C₆H₆BrNO₂S Molecular Weight: 236.09 g/mol Structure:

O
||
Br-C1=C-C=N-C=C-S(=O)-C
|   |       |
H   H       H

This compound is a halogenated pyridine derivative containing a sulfone functional group. Such compounds are of interest in medicinal chemistry and materials science due to the diverse reactivity of the pyridine ring and the chemical stability and hydrogen-bonding capabilities of the methylsulfonyl group. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on typical chemical shifts and fragmentation patterns observed for substituted pyridines and sulfones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.90d1HH-6
~8.15dd1HH-4
~7.70d1HH-3
~3.10s3H-SO₂CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~152.0C-6
~142.0C-2
~138.5C-4
~135.0C-5
~122.0C-3
~44.5-SO₂CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (Solid, KBr)

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretch (aromatic)
~2950-2850WeakC-H stretch (methyl)
~1580, 1470, 1420Medium-StrongC=C and C=N stretching (pyridine ring)
~1320-1280StrongAsymmetric SO₂ stretch
~1160-1120StrongSymmetric SO₂ stretch
~1050-1000MediumC-Br stretch
~900-800StrongC-H out-of-plane bending (aromatic)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)

m/z (amu)Predicted IonNotes
235.9/237.9[M+H]⁺Characteristic 1:1 isotopic pattern for Bromine.
257.9/259.9[M+Na]⁺Common sodium adduct.
157.0[M-SO₂CH₃+H]⁺Loss of the methylsulfonyl group.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16

  • Acquisition Time: 3.0 s

  • Relaxation Delay: 2.0 s

  • Spectral Width: 16 ppm

  • Temperature: 298 K

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Number of Scans: 1024

  • Acquisition Time: 1.5 s

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

  • Temperature: 298 K

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Approximately 1-2 mg of this compound is finely ground with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • The homogenous mixture is transferred to a pellet press and compressed under high pressure to form a transparent or translucent pellet.

Acquisition:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation: A dilute solution of this compound is prepared by dissolving ~1 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and water, with 0.1% formic acid added to promote protonation.

Acquisition (Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Nebulizer Gas (N₂): 30 psi

  • Drying Gas (N₂) Flow Rate: 5 L/min

  • Drying Gas Temperature: 325 °C

  • Mass Range: m/z 50-500

Data Analysis: The resulting mass spectrum is analyzed to identify the protonated molecular ion ([M+H]⁺) and any significant adducts or fragment ions. The isotopic distribution pattern for bromine (⁷⁹Br and ⁸¹Br) is a key diagnostic feature.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the workflow and the relationship between the different spectroscopic techniques for the structural elucidation of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_data Data Interpretation & Structural Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Proton & Carbon Environment (Connectivity) NMR->NMR_Data IR_Data Functional Groups (-SO₂, C-Br, Pyridine) IR->IR_Data MS_Data Molecular Weight & Formula (Isotopic Pattern) MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Disclaimer: The spectroscopic data presented in this document are predicted values and have not been derived from experimental measurements of this compound. This guide is intended for informational and illustrative purposes only. Experimental results may vary.

2-Bromo-5-(methylsulfonyl)pyridine physical properties (melting point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides a comprehensive technical overview of the physical properties and relevant experimental protocols for 2-Bromo-5-(methylsulfonyl)pyridine, a heterocyclic building block with potential applications in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Core Physical Properties

Quantitative data regarding the physical properties of this compound is not extensively available in peer-reviewed literature. The following table summarizes the available predicted and any experimentally determined data. Researchers are strongly encouraged to determine these values experimentally for their specific batches.

PropertyValueSource
Molecular Formula C₆H₆BrNO₂SPubChem[1]
Molecular Weight 236.09 g/mol ChemicalBook[2]
CAS Number 343262-51-1AOBChem USA, CP Lab Safety[3][4]
Melting Point Data not available-
Boiling Point 387.7 ± 42.0 °C (Predicted)-
pKa -2.76 ± 0.10 (Predicted)-
Solubility Data not available-

Experimental Protocols

Due to the lack of published experimental data for the melting point and solubility of this compound, this section provides detailed, standard methodologies for their determination in a laboratory setting.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of purity. The following protocol outlines the capillary method for its determination.

Methodology:

  • Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any crystals using a mortar and pestle.

  • Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. This can be achieved by tapping the open end of the capillary tube on the sample and then tapping the sealed end on a hard surface to compact the material.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/minute) to determine a rough melting range.

  • Accurate Determination: For an accurate measurement, start with a fresh sample and heat rapidly to about 15-20 °C below the approximate melting point observed in the preliminary run. Then, decrease the heating rate to 1-2 °C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point. For a pure compound, this range should be narrow (typically ≤ 1 °C).

Determination of Solubility

Understanding the solubility of this compound in various solvents is crucial for its use in synthesis, purification, and biological assays. A qualitative and quantitative approach is described below.

Qualitative Solubility Assessment:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

  • Procedure:

    • Add approximately 10 mg of this compound to a small test tube.

    • Add 0.5 mL of the selected solvent.

    • Vortex or agitate the mixture vigorously for 1-2 minutes at a controlled temperature (e.g., 25 °C).

    • Visually inspect the solution. Classify the solubility as "soluble" (no visible solid), "partially soluble" (some solid remains), or "insoluble" (most or all of the solid remains).

Quantitative Solubility Determination (Gravimetric Method):

  • Saturated Solution Preparation: In a sealed vial, add an excess amount of this compound to a known volume of the chosen solvent.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

  • Phase Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the clear supernatant using a pre-weighed, airtight syringe.

  • Solvent Evaporation: Transfer the supernatant to a pre-weighed vial. Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.

  • Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute.

  • Calculation: The solubility can be calculated in terms of mg/mL or mol/L using the mass of the dissolved solid and the volume of the supernatant taken.

Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for a researcher when encountering a novel or uncharacterized compound like this compound.

G A Obtain Compound: This compound B Purity Assessment (e.g., NMR, LC-MS) A->B C Physical Property Determination B->C F Spectroscopic Characterization (e.g., IR, UV-Vis) B->F D Melting Point Analysis C->D E Solubility Screening C->E G Application-Specific Assays E->G F->G H Biological Screening (e.g., Kinase Assays) G->H I Chemical Reactivity Studies G->I G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus A Extracellular Signal (e.g., Growth Factor) B Receptor Tyrosine Kinase A->B C Kinase Cascade (e.g., MAPK Pathway) B->C D Downstream Kinase C->D E Transcription Factor D->E F Gene Expression E->F G Cellular Response (e.g., Proliferation, Survival) F->G Inhibitor This compound (Potential Kinase Inhibitor) Inhibitor->D

References

Technical Guide: Safety and Handling of 2-Bromo-5-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. A comprehensive Safety Data Sheet (SDS) for 2-Bromo-5-(methylsulfonyl)pyridine (CAS No. 343262-51-1) was not publicly available at the time of writing. The information herein is compiled from supplier product pages, data from structurally similar compounds, and general principles of laboratory safety. It is not a substitute for a manufacturer-provided SDS. A thorough risk assessment should be conducted before handling this chemical.

Chemical Identification

IdentifierValue
Chemical Name This compound
Synonyms 2-Bromo-5-(methanesulfonyl)pyridine, 5-Methylsulfonyl-2-bromopyridine
CAS Number 343262-51-1[1]
Molecular Formula C₆H₆BrNO₂S[1]
Molecular Weight 236.09 g/mol [1]
Structure
alt text

Hazard Identification

This compound is classified as hazardous. The primary known hazard is acute oral toxicity.[2]

GHS Classification:

Hazard ClassCategory
Acute Toxicity, OralCategory 4

GHS Label Elements:

PictogramSignal WordHazard Statement
Warning H302: Harmful if swallowed[2]

Potential Hazards (inferred from related compounds):

  • Skin Irritation: Similar brominated and sulfonyl-containing aromatic compounds can cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.

First-Aid Measures

Immediate medical attention is recommended in case of exposure.

Exposure RouteFirst-Aid Protocol
Ingestion If swallowed, call a poison control center or doctor immediately for treatment advice. Have the person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor. Do not give anything by mouth to an unconscious person.
Inhalation Move the person to fresh air. If the person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably by mouth-to-mouth, if possible. Call a poison control center or doctor for further treatment advice.
Skin Contact Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice.
Eye Contact Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing the eye. Call a poison control center or doctor for treatment advice.

Fire-Fighting Measures

ParameterInformation
Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Specific Hazards Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen bromide.
Fire-Fighting Equipment Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

StepProtocol
Personal Precautions Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills or in enclosed spaces, a respirator may be necessary. Ensure adequate ventilation.
Containment Sweep up the spilled solid material, avoiding dust generation.
Clean-up Place the collected material into a sealed, labeled container for hazardous waste disposal.
Environmental Precautions Prevent the material from entering drains or waterways.

Handling and Storage

AspectProtocol
Handling Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

Exposure Controls and Personal Protection

ControlSpecification
Engineering Controls Work in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection If dust is generated and engineering controls are not sufficient, use a NIOSH-approved particulate respirator.

Physical and Chemical Properties

PropertyValue
Appearance Solid (form may vary)
Odor No data available
Melting Point No data available
Boiling Point No data available
Solubility No data available
Flash Point Not applicable (combustible solid)[2]

Stability and Reactivity

ParameterInformation
Reactivity No specific data available.
Chemical Stability Stable under recommended storage conditions.
Incompatible Materials Strong oxidizing agents.
Hazardous Decomposition Products Carbon oxides, nitrogen oxides, sulfur oxides, hydrogen bromide.

Toxicological Information

EndpointValue
Acute Oral Toxicity Category 4 (Harmful if swallowed)[2]
Acute Dermal Toxicity No data available
Acute Inhalation Toxicity No data available
Skin Corrosion/Irritation No data available
Serious Eye Damage/Irritation No data available
Carcinogenicity No data available

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. Do not allow it to enter the sewer system.

Experimental Protocols

Note: No specific experimental protocols involving this compound were found in the publicly available literature. The following are general best-practice protocols for handling a hazardous solid chemical in a research setting.

Protocol 1: Weighing and Dispensing

  • Preparation:

    • Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

    • Don the appropriate PPE: lab coat, chemical safety goggles, and nitrile gloves.

    • Designate a specific area within the fume hood for weighing.

  • Procedure:

    • Place a calibrated analytical balance inside the fume hood.

    • Use a clean, tared weigh boat or container.

    • Carefully open the stock container of this compound.

    • Using a clean spatula, transfer the desired amount of the solid to the weigh boat. Avoid generating dust.

    • Securely close the stock container.

    • Record the weight and proceed with the experimental use of the weighed compound.

  • Clean-up:

    • Carefully clean the spatula and any contaminated surfaces within the fume hood with an appropriate solvent and then soap and water.

    • Dispose of any contaminated materials (e.g., weigh boat, gloves) in the designated hazardous waste container.

    • Wash hands thoroughly after completing the task.

Visualizations

Chemical_Spill_Response cluster_Initial_Actions Initial Actions cluster_Assessment_and_PPE Assessment & PPE cluster_Containment_and_Cleanup Containment & Cleanup cluster_Follow_Up Follow-Up Spill Chemical Spill Occurs Alert Alert others in the area Spill->Alert Evacuate Evacuate immediate area if necessary Alert->Evacuate Assess Assess the spill (size, substance, hazards) Evacuate->Assess PPE Don appropriate PPE (gloves, goggles, lab coat, etc.) Assess->PPE Contain Contain the spill (use absorbent material for liquids, cover solids to prevent dust) PPE->Contain Cleanup Clean up the spill (follow specific procedures) Contain->Cleanup Dispose Place waste in a labeled, sealed hazardous waste container Cleanup->Dispose Decontaminate Decontaminate the area and affected equipment Dispose->Decontaminate Report Report the incident to supervisor/safety officer Decontaminate->Report Restock Restock spill kit Report->Restock

Caption: General workflow for responding to a chemical spill in a laboratory setting.

References

2-Bromo-5-(methylsulfonyl)pyridine GHS hazard statements

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the GHS Hazard Statements for 2-Bromo-5-(methylsulfonyl)pyridine

This technical guide provides a detailed overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard statements associated with this compound. The information is intended for researchers, scientists, and professionals in drug development who handle this compound.

It is important to note that various chemical suppliers report different CAS Numbers for this structure and its close isomers. This guide synthesizes data from sources for this compound and its isomers, such as 2-Bromo-6-(methylsulfonyl)pyridine (CAS 98626-92-7) and 5-Bromo-2-(methylsulfonyl)pyridine (CAS 98626-95-0), which are expected to have very similar toxicological profiles due to their structural similarity.

GHS Hazard Classification

The GHS classification for this compound and its close isomers indicates that it is a hazardous substance requiring careful handling. The primary hazards are related to acute toxicity, skin and eye irritation, and respiratory irritation.

Data Presentation: GHS Hazard Summary

The following table summarizes the GHS hazard information based on available safety data sheets for closely related isomers.

GHS ElementDescription
Hazard Pictogram
alt text
GHS07: Exclamation Mark[1]
Signal Word Warning [1]
Hazard Statements H302: Harmful if swallowed.[1][2]H315: Causes skin irritation.[1][2][3]H319: Causes serious eye irritation.[1][2][3]H335: May cause respiratory irritation.[1][2][3]
Precautionary Statements Prevention: P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2][3]P264: Wash skin thoroughly after handling.[2]P270: Do not eat, drink or smoke when using this product.[2]P271: Use only outdoors or in a well-ventilated area.[2]P280: Wear protective gloves/eye protection/face protection.[2]Response: P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3]P312: Call a POISON CENTER/doctor if you feel unwell.[2]P330: Rinse mouth.[2]P332+P313: If skin irritation occurs: Get medical advice/attention.[2]P337+P313: If eye irritation persists: Get medical advice/attention.[2]P362: Take off contaminated clothing and wash before reuse.[2]Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2]P405: Store locked up.[2]Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[2]

Experimental Protocols

Detailed experimental protocols for the toxicological studies that form the basis of these GHS classifications are not available in the public domain safety data sheets. The hazard statements are derived from standardized testing or from data on structurally similar compounds.

  • H302 (Harmful if swallowed): This classification is typically based on acute oral toxicity studies (e.g., OECD Test Guideline 420, 423, or 425) that determine the median lethal dose (LD50) of a substance in animal models, usually rats. The result for this chemical falls into GHS Category 4 for acute oral toxicity.

  • H315 (Causes skin irritation): This is determined through in vivo or in vitro skin irritation tests (e.g., OECD Test Guideline 404 or 439). These tests assess the potential of a substance to cause reversible inflammatory changes to the skin.

  • H319 (Causes serious eye irritation): This classification is based on tests that evaluate the potential of a substance to produce reversible changes in the eye (e.g., OECD Test Guideline 405 or 492).

  • H335 (May cause respiratory irritation): This is often based on observations of respiratory effects in animal studies, human exposure data, or from the properties of the chemical itself (e.g., reactivity, volatility).

Mandatory Visualization

The following diagram illustrates the logical workflow from the intrinsic hazardous properties of this compound to the communication of these hazards as mandated by the GHS.

GHS_Hazard_Communication_Workflow cluster_Properties Intrinsic Properties & Toxicological Data cluster_Classification GHS Hazard Classification cluster_Communication Hazard Communication Elements cluster_Details Specifics for this compound prop Physicochemical Properties Toxicological Data (in vivo/in vitro) class Acute Toxicity (Oral), Cat. 4 Skin Irritation, Cat. 2 Eye Irritation, Cat. 2A STOT - Single Exposure, Cat. 3 prop->class Evaluation leads to pictogram Pictogram class->pictogram Requires signal Signal Word class->signal Requires h_statements Hazard Statements (H-Codes) class->h_statements Requires pictogram_detail GHS07 (Exclamation Mark) pictogram->pictogram_detail signal_detail Warning signal->signal_detail p_statements Precautionary Statements (P-Codes) h_statements->p_statements Informs selection of h_detail H302, H315, H319, H335 h_statements->h_detail p_detail e.g., P261, P280, P301+P312, P305+P351+P338 p_statements->p_detail

GHS Hazard Communication Workflow for the Compound.

References

2-Bromo-5-(methylsulfonyl)pyridine role as a synthetic building block

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromo-5-(methylsulfonyl)pyridine: A Core Synthetic Building Block

Introduction

This compound is a versatile heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. Its structure, which incorporates a pyridine ring, a reactive bromine atom, and a strongly electron-withdrawing methylsulfonyl group, makes it an ideal precursor for the synthesis of a wide range of complex organic molecules. The pyridine scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The bromine atom serves as a handle for various cross-coupling reactions, while the methylsulfonyl group activates the pyridine ring for nucleophilic aromatic substitution and can influence the physicochemical properties and biological activity of the final compounds.

This technical guide provides a comprehensive overview of the properties, core reactivity, and applications of this compound, with a focus on its role in the synthesis of biologically active molecules, particularly kinase inhibitors.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and purification.

PropertyValueReference
CAS Number 343262-51-1 / 98626-95-0[3][4][5]
Molecular Formula C₆H₆BrNO₂S[3][6]
Molecular Weight 236.09 g/mol [3][4]
IUPAC Name This compound[4]
Alternate Names 5-Bromo-2-(methylsulfonyl)pyridine[3]
Purity Typically ≥97%[3][4]
SMILES O=S(C1=CN=C(Br)C=C1)(C)=O[6]
InChI Key ZRXQHWYUAIXKRL-UHFFFAOYSA-N[4]

Core Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the interplay between the bromine atom and the electron-deficient pyridine ring, which is further activated by the para-positioned methylsulfonyl group. This unique electronic arrangement makes it a versatile substrate for several key synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the 2-position of the pyridine ring is an excellent site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with an organic halide.[7] In the context of this compound, this reaction is used to introduce various aryl or heteroaryl substituents, creating biphenyl-like structures that are common motifs in pharmacologically active compounds.[8]

A typical reaction involves coupling this compound with an arylboronic acid in the presence of a palladium catalyst, a base, and a suitable solvent system.[9][10]

Experimental Protocol: Synthesis of 2-Aryl-5-(methylsulfonyl)pyridines via Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for similar bromopyridine derivatives.[11][12]

  • Objective: To synthesize a 2-aryl-5-(methylsulfonyl)pyridine derivative.

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 - 1.5 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane and degassed water (4:1 v/v)

  • Procedure:

    • To a dry reaction vessel (e.g., a round-bottom flask or Schlenk tube), add this compound, the arylboronic acid, and the base.

    • Add the palladium catalyst, Pd(PPh₃)₄.

    • Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

    • Add the 1,4-dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 85-95 °C and stir vigorously under the inert atmosphere.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-5-(methylsulfonyl)pyridine.

Table of Suzuki Coupling Reaction Data (Based on Analogous Substrates) [12]

Arylboronic AcidCatalyst SystemBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85
4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O82
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O88
4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O78

The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, coupling aryl halides with primary or secondary amines.[13][14][15] This reaction allows for the direct installation of amino groups onto the pyridine core of this compound, providing access to a class of compounds widely explored in drug discovery.

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by coordination and deprotonation of the amine, and finally reductive elimination to form the product and regenerate the catalyst.[13]

Experimental Protocol: Synthesis of N-Substituted 2-Amino-5-(methylsulfonyl)pyridines

This protocol is adapted for the Buchwald-Hartwig amination of bromopyridines.[13][16]

  • Objective: To synthesize an N-substituted 2-amino-5-(methylsulfonyl)pyridine derivative.

  • Materials:

    • This compound (1.0 eq)

    • Primary or secondary amine (1.2 - 1.5 eq)

    • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

    • A suitable phosphine ligand, e.g., 1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Anhydrous toluene

  • Procedure:

    • To a dry, sealable reaction tube, add this compound, sodium tert-butoxide, Pd(OAc)₂, and the phosphine ligand under an inert atmosphere.

    • Add the anhydrous toluene, followed by the amine.

    • Seal the tube and heat the mixture to 80-100 °C with stirring.

    • Monitor the reaction for completion by TLC or LC-MS.

    • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

    • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure and purify the residue by column chromatography to afford the desired product.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings.[17] The pyridine ring is inherently electron-deficient, and this property is significantly enhanced by the strong electron-withdrawing effect of the methylsulfonyl group. This activation facilitates the displacement of the bromide leaving group by a variety of nucleophiles.[18][19]

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex intermediate.[18] The stability of this intermediate is crucial and is enhanced by electron-withdrawing groups, such as the methylsulfonyl group, that can delocalize the negative charge.

Experimental Protocol: SNAr with an Amine Nucleophile

This is a general protocol for SNAr reactions on activated halopyridines.[18]

  • Objective: To substitute the bromine atom with a nucleophile (e.g., morpholine).

  • Materials:

    • This compound (1.0 eq)

    • Morpholine (1.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • In a round-bottom flask, dissolve this compound in DMSO.

    • Add potassium carbonate and morpholine to the stirred solution.

    • Heat the reaction mixture to 80-100 °C.

    • Monitor the reaction's progress by TLC or LC-MS.

    • Once the starting material is consumed, cool the reaction to room temperature and pour it into a beaker of water, which should cause the product to precipitate.

    • Extract the aqueous layer with ethyl acetate multiple times.

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[20] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important drug target classes of the 21st century.[21][22]

The pyridine core is a well-established scaffold for the development of kinase inhibitors, often interacting with the hinge region of the kinase ATP-binding site.[1] this compound is a valuable starting material for synthesizing such inhibitors. The 2-position can be functionalized via cross-coupling to introduce groups that occupy the ATP-binding pocket, while the methylsulfonyl group can form hydrogen bonds and improve solubility and pharmacokinetic properties. Derivatives of similar bromopyridines have been successfully used to synthesize potent inhibitors for various kinases, including p38 MAP kinase and Polo-like kinase 4 (PLK4).[1][23]

Visualizations

Reactivity and Application Workflow

Caption: Synthetic utility of this compound.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Simplified Kinase Inhibition Pathway

Caption: Mechanism of action for a synthesized kinase inhibitor.

References

Methodological & Application

Application Notes: Synthesis of Substituted Pyridines Using 2-Bromo-5-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Bromo-5-(methylsulfonyl)pyridine is a versatile heterocyclic building block crucial in medicinal chemistry and materials science. The pyridine scaffold is a privileged structure found in numerous approved pharmaceutical agents.[1][2] This reagent features two key points for chemical modification: a reactive carbon-bromine bond at the 2-position, ideal for transition metal-catalyzed cross-coupling reactions, and an electron-deficient pyridine ring, activated by the potent electron-withdrawing methylsulfonyl group at the 5-position. This activation makes the ring susceptible to nucleophilic aromatic substitution. These characteristics allow for the synthesis of a diverse range of substituted pyridine derivatives, which are of significant interest as potential kinase inhibitors and other biologically active molecules.[1]

Suzuki-Miyaura Coupling for C-C Bond Formation

Reaction Principle: The Suzuki-Miyaura coupling is a robust palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or ester.[3] This method is highly valued for its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids.[3][4] For this compound, the reaction facilitates the formation of 2-aryl- or 2-vinyl-5-(methylsulfonyl)pyridines. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to yield the product and regenerate the catalyst.[3]

Representative Reaction Conditions: The following table summarizes typical conditions for the Suzuki-Miyaura coupling of 2-bromopyridine derivatives. These serve as an excellent starting point for optimizing reactions with this compound.

EntryArylboronic Acid PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)*Ref.
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-95~85[4][5]
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane10075-85[6]
34-(Methylsulfonyl)phenyl­boronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-95~78[4]
43-Thienylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Toluene/H₂O90>80[3]

*Yields are based on reactions with structurally similar bromopyridines and may require optimization for the specific substrate.

Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)-5-(methylsulfonyl)pyridine

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Anhydrous 1,4-dioxane

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and K₃PO₄.

  • Add Pd(OAc)₂ and SPhos to the flask.

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction's progress by TLC or LC-MS.[6]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water, then transfer to a separatory funnel.

  • Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[6]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.[7]

Suzuki_Catalytic_Cycle Simplified Catalytic Cycle for Suzuki Coupling pd0 Pd(0)L₂ Active Catalyst oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-Br) pd0->oa_complex trans_complex Transmetalation Complex (Ar-Pd(II)L₂-Ar') oa_complex->trans_complex trans_label Transmetalation trans_complex->pd0 re_label Reductive Elimination product Ar-Ar' Product trans_complex->product product_complex Product Complex oa_label Oxidative Addition aryl_halide Ar-Br (2-Bromo-5-(MeSO₂)Py) aryl_halide->oa_complex boronic_acid Ar'-B(OH)₂ boronic_acid->trans_complex base Base (e.g., K₃PO₄) base->trans_complex

Caption: Simplified catalytic cycle for Suzuki coupling.

Buchwald-Hartwig Amination for C-N Bond Formation

Reaction Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen (C-N) bonds from aryl halides and amines.[8] This transformation is a cornerstone of modern medicinal chemistry, enabling the construction of arylamines from readily available starting materials.[9] The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-Br bond, coordination and deprotonation of the amine by a base, and subsequent reductive elimination to form the N-substituted product.[9][10] The choice of phosphine ligand is critical for reaction efficiency.[10]

Representative Reaction Conditions:

EntryAmine PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)*Ref.
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene100>90[6]
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene100~85[8]
3BenzylaminePd(OAc)₂ (2)dppp (2.5)NaOtBuToluene8080-95[11]
4PyrrolidinePd₂(dba)₃ (1.5)RuPhos (3)LiHMDSDioxane80>90[10]

*Yields are based on reactions with structurally similar bromopyridines and may require optimization for the specific substrate.

Experimental Protocol: Synthesis of 2-Morpholino-5-(methylsulfonyl)pyridine

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (2.0 eq)

  • Anhydrous Toluene

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In an oven-dried resealable Schlenk tube, add this compound, NaOtBu, Pd₂(dba)₃, and XPhos.

  • Seal the tube, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous toluene, followed by the addition of morpholine via syringe.[6]

  • Seal the tube tightly and heat the reaction mixture to 100 °C for 16-24 hours with vigorous stirring. Monitor progress by LC-MS.[6]

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether and filter through a plug of Celite®, washing the plug with additional ether.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate.

  • Wash the organic layer with water, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[6]

Sonogashira Coupling for C-C Alkyne Formation

Reaction Principle: The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction to form a C-C bond between a terminal alkyne and an aryl or vinyl halide.[12] This reaction is highly efficient for synthesizing substituted alkynes and can be carried out under mild conditions, tolerating a wide range of functional groups.[13][14] The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper(I) acetylide intermediate, which is formed in the copper cycle.[12] Reductive elimination then yields the final product.

Representative Reaction Conditions:

EntryAlkyne PartnerPd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)*Ref.
1PhenylacetylenePd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃NTHFRT-60~89[6][13]
21-HeptynePd(PPh₃)₄ (5)CuI (10)DIPATHFRT>90[13]
3(4-Ethylphenyl)acetylenePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT~85[14]
4TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (5)CuI (2.5)DIPATHFRT~89[13]

*Yields are based on reactions with structurally similar bromopyridines and may require optimization for the specific substrate.

Experimental Protocol: Synthesis of 2-(Phenylethynyl)-5-(methylsulfonyl)pyridine

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.025 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.[6]

  • Add anhydrous THF and triethylamine, followed by the dropwise addition of phenylacetylene.[6]

  • Stir the reaction mixture at 60 °C for 4-6 hours. Monitor the reaction's progress by TLC or LC-MS.[6]

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with ether.[13]

  • Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.[13]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[13]

  • Purify the crude product by flash column chromatography on silica gel to afford the coupled product.

Experimental_Workflow General Experimental Workflow setup 1. Reaction Setup (Reagents, Catalyst, Solvent) inert 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert reaction 3. Reaction (Heating & Stirring) inert->reaction monitor 4. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 5. Work-up (Quench, Extract, Wash, Dry) monitor->workup Complete purify 6. Purification (Column Chromatography) workup->purify characterize 7. Characterization (NMR, MS) purify->characterize

Caption: General workflow for cross-coupling reactions.

Conclusion: this compound is a highly valuable and adaptable starting material for the synthesis of diverse, highly functionalized pyridine derivatives. The protocols outlined for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide robust methodologies for constructing C-C and C-N bonds. These reactions are fundamental to modern synthetic chemistry and are particularly powerful tools for professionals in drug discovery and development seeking to generate novel molecular entities for biological screening. While the provided protocols are based on closely related analogs, they offer a solid and reliable foundation for developing a wide array of substituted pyridines, with the understanding that some optimization may be necessary for each specific substrate combination.

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2-Bromo-5-(methylsulfonyl)pyridine in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] This palladium-catalyzed reaction joins an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a base. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acid coupling partners.

This compound is a valuable substrate in drug discovery due to the prevalence of the pyridyl scaffold in bioactive molecules. The electron-withdrawing nature of the methylsulfonyl group can influence the reactivity of the pyridine ring, making the optimization of coupling conditions crucial for successful synthesis.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, a step that is often facilitated by the base.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired product and regenerating the palladium(0) catalyst.

A challenge in the Suzuki-Miyaura coupling of 2-bromopyridines is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, which can lead to catalyst deactivation.[1] Careful selection of ligands and reaction conditions is therefore essential to achieve high yields.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of 2-bromopyridine derivatives with various arylboronic acids. While specific data for this compound is limited in publicly available literature, the data for structurally similar 2-bromopyridines provides a strong indication of expected performance and serves as a valuable guide for reaction optimization.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference/Note
1Phenylboronic AcidPd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O (4:1)80-12012-16~81Representative[2]
24-Methoxyphenylboronic AcidPd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O (4:1)80-12012-16~92Based on a similar substrate[2]
34-Chlorophenylboronic AcidPd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O (4:1)80-12012-16~80Representative[2]
43-Thienylboronic AcidPd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O (4:1)80-12012-16~73Representative[2]
5Phenylboronic AcidPd(OAc)₂ (3)K₂CO₃Isopropanol/H₂OReflux (85-90)8-12GoodGeneral Protocol[3]
6Arylboronic AcidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O9012-16GoodGeneral Protocol[3]

Experimental Protocols

Below are two detailed protocols for the Suzuki-Miyaura cross-coupling reaction, which can be adapted for this compound.

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is a good starting point for a wide range of arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1–5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0–3.0 equiv)

  • Anhydrous and degassed 1,4-dioxane and water (e.g., 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[1]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to create an oxygen-free environment.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 2-aryl-5-(methylsulfonyl)pyridine product.

Protocol 2: Alternative Procedure using Pd(OAc)₂

This protocol provides an alternative catalyst and solvent system.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Isopropanol and deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the arylboronic acid (1.5 mmol) in a mixture of isopropanol (10 mL) and water (5 mL).[3]

  • Add potassium carbonate (2.0 mmol) and palladium(II) acetate (0.03 mmol, 3 mol%).[3]

  • Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 8-12 hours.[3]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and remove the isopropanol under reduced pressure.

  • Extract the remaining aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired product.[3]

Visualizations

General Scheme of the Suzuki-Miyaura Cross-Coupling Reaction

G cluster_0 General Reaction Scheme cluster_1 General Reaction Scheme This compound Plus1 + This compound->Plus1 right_arrow This compound->right_arrow Arylboronic_acid Ar-B(OH)₂ Arylboronic_acid->right_arrow Product 2-Aryl-5-(methylsulfonyl)pyridine Plus1->Arylboronic_acid Plus1->right_arrow Catalyst Pd Catalyst Base Base right_arrow->Product

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle Pd0 Pd(0)Ln PdII_complex Ar-Pd(II)L₂-X Pd0->PdII_complex OxAdd Oxidative Addition PdII_Aryl_complex Ar-Pd(II)L₂-Ar' PdII_complex->PdII_Aryl_complex Transmetalation Transmetalation PdII_Aryl_complex->Pd0 Product Ar-Ar' PdII_Aryl_complex->Product RedElim Reductive Elimination ArylHalide Ar-X BoronicAcid Ar'-B(OR)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Workflow start Start setup Reaction Setup: - this compound - Arylboronic Acid - Catalyst & Base start->setup inert Establish Inert Atmosphere (Argon or Nitrogen) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (80-120 °C) solvent->reaction monitor Monitor Reaction (TLC or LC-MS) reaction->monitor workup Work-up: - Cool to RT - Dilute with Organic Solvent - Wash with Water & Brine monitor->workup purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify product Pure Product purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions with 2-Bromo-5-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 2-Bromo-5-(methylsulfonyl)pyridine as a key building block. This versatile substrate is of significant interest in medicinal chemistry and materials science due to the presence of a reactive bromine atom and an electron-withdrawing methylsulfonyl group on the pyridine ring. These features allow for a wide range of functionalization reactions, enabling the synthesis of diverse and complex molecules with potential applications in drug discovery and development.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction is instrumental in the synthesis of biaryl and substituted aromatic compounds.

Reaction Principle:

The reaction involves the palladium-catalyzed coupling of this compound with an arylboronic acid in the presence of a base. The catalytic cycle proceeds through oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the desired 2-aryl-5-(methylsulfonyl)pyridine and regenerate the catalyst.

Data Presentation: Suzuki-Miyaura Coupling of this compound Derivatives

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1(4-(Methylsulfonyl)phenyl)boronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄1,4-Dioxane/H₂O9018Moderate to Good[1]
2Phenylboronic acidPd(dppf)Cl₂ (3)dppfK₂CO₃1,4-Dioxane/H₂O10012Expected HighGeneral Protocol
34-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O11016Expected HighGeneral Protocol

Yields are based on reactions with structurally similar bromopyridine derivatives and should be considered as a starting point for optimization.[1]

Experimental Protocol: Synthesis of N-[2-Methyl-5-(4-methylsulfonyl)phenylpyridin-3-yl]acetamide [1]

This protocol is for a derivative and can be adapted for the direct coupling of this compound.

Materials:

  • N-[5-Bromo-2-methylpyridin-3-yl]acetamide

  • (4-(Methylsulfonyl)phenyl)boronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (1.5 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Schlenk flask and standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add N-[5-Bromo-2-methylpyridin-3-yl]acetamide (1.0 equiv), (4-(methylsulfonyl)phenyl)boronic acid (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₃PO₄ (1.5 equiv).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Stir the reaction mixture at 90 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 18 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired product.

Logical Relationship for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A This compound F Inert Atmosphere A->F B Arylboronic Acid B->F C Pd Catalyst & Ligand C->F D Base D->F E Solvent E->F G Heating F->G H Quenching & Extraction G->H I Purification H->I J Product I->J

Suzuki-Miyaura Coupling Experimental Workflow.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[2] It is a versatile method for the synthesis of substituted alkenes.

Reaction Principle:

The reaction involves the oxidative addition of this compound to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the product, and the catalyst is regenerated in the presence of a base.

Data Presentation: Representative Heck Coupling Conditions

EntryAlkeneCatalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1StyrenePd(OAc)₂ (1-2)PPh₃Et₃NDMF or Acetonitrile100-12012-24Good[3]
2n-Butyl acrylatePd(OAc)₂ (1)noneNaOAcNMP1404HighGeneral Protocol
3Ethyl acrylatePdCl₂(PPh₃)₂ (2)PPh₃K₂CO₃DMA1306Good to HighGeneral Protocol

Yields are based on reactions with various bromopyridines and serve as a general guide.[3]

Experimental Protocol: General Procedure for Heck Coupling

Materials:

  • This compound

  • Alkene (e.g., Styrene) (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)

  • Triphenylphosphine (PPh₃) (2-10 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Nitrogen or Argon gas

  • Sealed reaction tube or Schlenk flask

Procedure:

  • To a dry sealed reaction tube, add this compound (1.0 equiv), Pd(OAc)₂ (e.g., 2 mol%), and PPh₃ (e.g., 4 mol%).

  • Evacuate the tube and backfill with an inert gas. Repeat three times.

  • Add anhydrous DMF and triethylamine (2.0 equiv).

  • Add the alkene (e.g., styrene, 1.2 equiv) to the mixture.

  • Seal the tube and heat the reaction mixture to 110 °C.

  • Stir the reaction at this temperature for 12-24 hours, monitoring its progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Heck Reaction Catalytic Cycle

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition + Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Alkene Coordination Alkene Coordination Ar-Pd(II)-Br(L2)->Alkene Coordination + Alkene - L Ar-Pd(II)-Br(L)(Alkene) Ar-Pd(II)-Br(L)(Alkene) Alkene Coordination->Ar-Pd(II)-Br(L)(Alkene) Migratory Insertion Migratory Insertion Ar-Pd(II)-Br(L)(Alkene)->Migratory Insertion R-CH2-CH(Ar)-Pd(II)-Br(L) R-CH2-CH(Ar)-Pd(II)-Br(L) Migratory Insertion->R-CH2-CH(Ar)-Pd(II)-Br(L) Beta-Hydride Elimination Beta-Hydride Elimination R-CH2-CH(Ar)-Pd(II)-Br(L)->Beta-Hydride Elimination Product + H-Pd(II)-Br(L2) Product + H-Pd(II)-Br(L2) Beta-Hydride Elimination->Product + H-Pd(II)-Br(L2) Reductive Elimination Reductive Elimination Product + H-Pd(II)-Br(L2)->Reductive Elimination + Base Reductive Elimination->Pd(0)L2 - H-Base+Br-

Simplified Heck Reaction Catalytic Cycle.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst.

Reaction Principle:

The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of this compound to Pd(0) occurs. In the copper cycle, the terminal alkyne is deprotonated by a base and forms a copper acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the 2-alkynyl-5-(methylsulfonyl)pyridine product.

Data Presentation: Representative Sonogashira Coupling Conditions

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃NTHF604>90General Protocol
21-HeptynePd(OAc)₂ (2)CuI (4)K₂CO₃Acetonitrile80680-90General Protocol
3Propargyl alcoholPd(dppf)Cl₂ (3)CuI (5)Cs₂CO₃1,4-Dioxane908GoodGeneral Protocol

Yields are based on reactions with various bromopyridines and are intended as a general guide.

Experimental Protocol: General Procedure for Sonogashira Coupling [4]

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2.5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

  • Schlenk flask

Procedure:

  • To a dry Schlenk flask under a nitrogen atmosphere, add Pd(PPh₃)₂Cl₂ (0.025 equiv) and CuI (0.05 equiv).

  • Add anhydrous THF and stir the mixture for 15 minutes at room temperature.

  • Add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and triethylamine (as both base and solvent, or as a 2-3 fold excess in THF).

  • Heat the reaction mixture to 60 °C and stir for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite, washing with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling Experimental Workflow

Sonogashira_Workflow Start Combine Reactants: - this compound - Terminal Alkyne - Pd/Cu Catalysts - Base - Solvent Inert Establish Inert Atmosphere Start->Inert Heat Heat Reaction Mixture Inert->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Workup: - Filtration - Extraction Monitor->Workup Purify Purification: Column Chromatography Workup->Purify Product 2-Alkynyl-5-(methylsulfonyl)pyridine Purify->Product

Sonogashira Coupling Experimental Workflow.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] It is a highly versatile method for the synthesis of arylamines from aryl halides.

Reaction Principle:

This reaction involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle involves oxidative addition, coordination of the amine, deprotonation, and reductive elimination to form the N-substituted product.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1MorpholinePd₂(dba)₃ (1-2)Xantphos (2-4)Cs₂CO₃Toluene11012-18Good to High[5]
2AnilinePd(OAc)₂ (2)BINAP (3)NaOtBuDioxane10016GoodGeneral Protocol
3BenzylaminePd(OAc)₂ (2)DavePhos (4)K₃PO₄Toluene10018Good to HighGeneral Protocol

Yields are based on reactions with various bromopyridines and should be optimized for the specific substrate.[5]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [5]

Materials:

  • This compound

  • Amine (e.g., Morpholine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

  • Xantphos (2-4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous Toluene or Dioxane

  • Nitrogen or Argon gas

  • Schlenk tube

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the amine (1.2 equiv), Cs₂CO₃ (1.5 equiv), Pd₂(dba)₃, and Xantphos to a dry Schlenk tube.

  • Add anhydrous toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OA_complex Ar-Pd(II)-Br(L) Pd0->OA_complex Oxidative Addition + Ar-Br Amine_complex Ar-Pd(II)-NHR'R''Br OA_complex->Amine_complex Ligand Exchange + HNR'R'' Amido_complex Ar-Pd(II)-NR'R''(L) Amine_complex->Amido_complex Deprotonation - H-Base+Br- Amido_complex->Pd0 Product Ar-NR'R'' Amido_complex->Product Reductive Elimination

Simplified Buchwald-Hartwig Amination Cycle.

Carbonylative Coupling

Carbonylative coupling reactions introduce a carbonyl group into a molecule, often using carbon monoxide (CO) gas. These reactions provide access to valuable ketones, amides, and esters.

Reaction Principle:

In a carbonylative Suzuki-type coupling, carbon monoxide inserts into the palladium-aryl bond formed after oxidative addition of this compound. The resulting acyl-palladium intermediate then undergoes transmetalation with an organoboron reagent, followed by reductive elimination to yield the desired ketone.

Data Presentation: Representative Carbonylative Suzuki Coupling Conditions

EntryCoupling PartnerCO SourceCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
1Phenylboronic acidCO gas (1-10 atm)Pd(OAc)₂ (2)Xantphos (4)K₂CO₃Toluene100-120Good
24-Tolylboronic acidMo(CO)₆PdCl₂(dppf) (3)dppfCsFDioxane120Good
3Vinylboronic acid pinacol esterCO gas (5 atm)Pd(PPh₃)₄ (5)PPh₃Na₂CO₃DMF90Moderate

These are general conditions; specific optimization for this compound is recommended.

Experimental Protocol: General Procedure for Carbonylative Suzuki Coupling

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid) (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Xantphos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Toluene

  • Carbon Monoxide (CO) gas

  • Autoclave or high-pressure reaction vessel

Procedure:

  • To a high-pressure reaction vessel, add this compound (1.0 equiv), phenylboronic acid (1.5 equiv), Pd(OAc)₂ (0.02 equiv), Xantphos (0.04 equiv), and K₂CO₃ (2.0 equiv).

  • Seal the vessel and purge with CO gas several times.

  • Pressurize the vessel with CO (e.g., 5-10 atm).

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 12-24 hours.

  • After cooling to room temperature, carefully vent the CO gas in a well-ventilated fume hood.

  • Dilute the reaction mixture with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Carbonylative Coupling Logical Workflow

Carbonylative_Coupling_Workflow A Charge Autoclave: - this compound - Coupling Partner - Catalyst & Ligand - Base & Solvent B Purge with CO Gas A->B C Pressurize with CO B->C D Heat and Stir C->D E Cool and Vent D->E F Workup and Purification E->F G Product Ketone F->G

Workflow for Carbonylative Coupling Reactions.

References

Application Notes and Protocols for Sonogashira Coupling with 2-Bromo-5-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is of paramount importance in medicinal chemistry and drug development for the synthesis of complex molecules, including heterocycles and conjugated systems.[3][4] This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2-Bromo-5-(methylsulfonyl)pyridine with terminal alkynes. The presence of the electron-withdrawing methylsulfonyl group influences the reactivity of the pyridine ring, a factor that is addressed in the provided protocols.[5]

Reaction Principle

The Sonogashira coupling is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to the palladium(0) species. This is followed by a transmetalation step with a copper acetylide, which is formed in situ from the terminal alkyne and the copper(I) salt. The cycle concludes with reductive elimination to yield the desired 2-alkynyl-5-(methylsulfonyl)pyridine and regenerate the palladium(0) catalyst. The electron-withdrawing nature of the methylsulfonyl group on the pyridine ring facilitates the oxidative addition step, a key rate-determining part of the catalytic cycle.[5]

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of various bromopyridine derivatives with terminal alkynes. These examples, particularly those with electron-withdrawing groups, provide a strong basis for the successful coupling of this compound.

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100396[1]
22-Amino-3-bromo-5-chloropyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100391[1]
33-BromopyridinePhenylacetylene(AllylPdCl)₂ / P(t-Bu)₃None (Copper-free)DABCOAcetonitrileRT1.5Good[6]
4BromoacetophenonePhenylacetylene(AllylPdCl)₂ / P(t-Bu)₃None (Copper-free)QuinuclidineDMFRT0.5Excellent[6]
53,5-Dimethoxyphenyl bromideHeteroaromatic alkyne[DTBNpP]Pd(crotyl)Cl (2.5)None (Copper-free)TMPDMSORT1.5100[7]
6BromobenzenePhenylacetylenePdCl₂(CH₃CN)₂ (3)None (Copper-free)Et₃NWater (with PTS)RT-96[8]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Sonogashira coupling of this compound with a terminal alkyne. A standard protocol with a copper co-catalyst is provided, along with a copper-free alternative.

Protocol 1: Standard Sonogashira Coupling (with Copper Co-catalyst)

This protocol is adapted from a highly efficient method for the coupling of substituted bromopyridines.[1]

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (e.g., Phenylacetylene, 1.2 equivalents)

  • Palladium trifluoroacetate (Pd(CF₃COO)₂, 2.5 mol%)

  • Triphenylphosphine (PPh₃, 5 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (Et₃N, 2-3 equivalents)

  • Anhydrous, deoxygenated Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), and CuI (5 mol%).

  • Solvent Addition: Add anhydrous, deoxygenated DMF and stir the mixture for 30 minutes at room temperature.

  • Reagent Addition: Add this compound (1.0 eq), the terminal alkyne (1.2 eq), and triethylamine (2-3 eq).

  • Reaction: Heat the reaction mixture to 100°C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynyl-5-(methylsulfonyl)pyridine.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol offers a milder, room-temperature alternative that avoids the use of a copper co-catalyst.[6]

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (e.g., Phenylacetylene, 1.2 equivalents)

  • Allylpalladium(II) chloride dimer ((AllylPdCl)₂, 1.25 mol%)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃, 2.5 mol%)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO, 2.0 equivalents)

  • Anhydrous, deoxygenated Acetonitrile

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, prepare a stock solution of the palladium catalyst by dissolving (AllylPdCl)₂ and P(t-Bu)₃ in acetonitrile.

  • Reaction Setup: In a separate dry Schlenk flask, dissolve this compound (1.0 eq), the terminal alkyne (1.2 eq), and DABCO (2.0 eq) in acetonitrile.

  • Reaction Initiation: Add the prepared palladium catalyst solution to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. The reaction is typically complete within 1.5 to 3 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the experimental setup and the catalytic cycle for the Sonogashira coupling reaction.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Add Reagents to Schlenk Flask (Ar-Br, Alkyne, Base, Catalysts) inert 2. Establish Inert Atmosphere (Argon or Nitrogen) setup->inert solvent 3. Add Anhydrous Solvent inert->solvent stir 4. Stir at Specified Temperature solvent->stir monitor 5. Monitor Progress (TLC/LC-MS) stir->monitor quench 6. Quench and Extract monitor->quench purify 7. Column Chromatography quench->purify characterize 8. Characterize Product purify->characterize sonogashira_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)L₂-Br pd0->pd_complex Ar-Br transmetalation Transmetalation alkynyl_pd_complex Ar-Pd(II)L₂-C≡CR pd_complex->alkynyl_pd_complex Cu-C≡CR alkynyl_pd_complex->pd0 Ar-C≡CR reductive_elimination Reductive Elimination cu_acetylide Cu-C≡CR cu_acetylide->pd_complex alkyne_activation Alkyne Activation cui CuI cui->cu_acetylide R-C≡CH, Base

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become an indispensable tool in modern organic synthesis, particularly in medicinal chemistry and drug development, where the synthesis of arylamines is a frequent requirement. The ability to construct complex amine-containing molecules from readily available aryl halides has revolutionized the synthesis of pharmaceuticals, agrochemicals, and functional materials.[2]

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Bromo-5-(methylsulfonyl)pyridine, a challenging yet important substrate. The presence of the electron-withdrawing methylsulfonyl group and the pyridine nitrogen atom necessitates careful optimization of reaction conditions to achieve high yields and selectivity.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-substituted 5-(methylsulfonyl)pyridin-2-amine product is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.[2]

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can significantly impact the reaction rate, yield, and substrate scope. For electron-deficient substrates like this compound, the selection of an appropriate ligand that promotes reductive elimination is particularly important to outcompete potential side reactions.

Data Presentation: Representative Reaction Conditions

While specific quantitative data for the Buchwald-Hartwig amination of this compound is not extensively available in the literature, the following tables summarize representative conditions for the amination of other electron-deficient 2-bromopyridines. These conditions can serve as a valuable starting point for optimization.

Table 1: Buchwald-Hartwig Amination with Arylamines

AminePalladium Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene11012-24Good to Excellent
4-MethoxyanilinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1008-16High
2,4-DimethylanilinePdCl₂(PPh₃)₂ (5)Xantphos (10)NaOtBu (2.0)Toluenereflux1235[3]

Table 2: Buchwald-Hartwig Amination with Aliphatic Amines

AminePalladium Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
MorpholinePd(OAc)₂ (2)DPPP (4)NaOtBu (1.4)Toluene80-10012-2455-98[4]
CyclohexylaminePd₂(dba)₃ (1)RuPhos (2)K₃PO₄ (2.0)Dioxane10012High
n-ButylaminePd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (1.5)Toluene11018Good

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound. Note: These protocols are starting points and will likely require optimization of the catalyst, ligand, base, solvent, temperature, and reaction time for specific amine coupling partners. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Protocol 1: General Procedure for Amination with Arylamines

Materials:

  • This compound (1.0 equiv)

  • Arylamine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cesium Carbonate, 1.5 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the arylamine, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Amination with Aliphatic Amines

Materials:

  • This compound (1.0 equiv)

  • Aliphatic amine (1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., DPPP or a Buchwald ligand like XPhos, 4 mol%)

  • Base (e.g., Sodium t-butoxide, 1.4 equiv)

  • Anhydrous Toluene or Dioxane

Procedure:

  • To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, sodium t-butoxide, Pd(OAc)₂, and the phosphine ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene, followed by the aliphatic amine.

  • Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge Schlenk tube with: - this compound - Amine - Pd Precatalyst - Ligand - Base B Evacuate and backfill with inert gas (3x) A->B C Add anhydrous solvent B->C D Heat to 80-110 °C C->D E Monitor byTLC/LC-MS D->E F Cool to RT E->F G Dilute and filter through Celite® F->G H Aqueous wash G->H I Dry, concentrate H->I J Column chromatography I->J K N-Aryl/Alkyl-5-(methylsulfonyl) pyridin-2-amine J->K Isolated Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)(Br)L_n Pd0->PdII_Aryl Oxidative Addition PdII_Amine [Ar-Pd(II)(HNR'R'')L_n]Br PdII_Aryl->PdII_Amine PdII_Amido Ar-Pd(II)(NR'R'')L_n PdII_Amine->PdII_Amido Deprotonation PdII_Amido->Pd0 Regeneration Product Ar-NR'R'' PdII_Amido->Product Reductive Elimination BaseH [Base-H]Br Start Ar-Br Amine HNR'R'' Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application of 2-Bromo-5-(methylsulfonyl)pyridine in Medicinal Chemistry: A Focus on the Glucokinase Activator AZD1656

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-5-(methylsulfonyl)pyridine is a key heterocyclic building block in medicinal chemistry, primarily recognized for its role as a crucial intermediate in the synthesis of the clinical candidate AZD1656. The presence of a bromine atom at the 2-position allows for versatile palladium-catalyzed cross-coupling reactions, while the electron-withdrawing methylsulfonyl group at the 5-position influences the reactivity of the pyridine ring and provides a potential point for hydrogen bonding interactions with biological targets. This document provides detailed application notes and protocols for the use of this compound in the context of drug discovery, with a specific focus on the development of the glucokinase activator AZD1656.

Application Notes

Therapeutic Target: Glucokinase (GK)

Glucokinase (GK), also known as hexokinase IV, is a key enzyme that regulates glucose homeostasis.[1][2][3] It acts as a glucose sensor in pancreatic β-cells and hepatocytes, controlling glucose-stimulated insulin secretion and hepatic glucose uptake and metabolism, respectively.[1][4][5] Dysregulation of glucokinase activity is associated with metabolic disorders such as type 2 diabetes mellitus.[5] Small molecule activators of glucokinase, like AZD1656, enhance the enzyme's activity, leading to increased glucose metabolism and a subsequent lowering of blood glucose levels.[4]

Development of AZD1656

AZD1656 is a potent and selective glucokinase activator that has been investigated in clinical trials for the treatment of type 2 diabetes.[6][7] The synthesis of AZD1656 utilizes this compound as a key precursor for the introduction of the substituted pyridine moiety, which is a common feature in many kinase inhibitors and other biologically active molecules. The methylsulfonyl group can form important interactions within the binding pocket of the target protein.

Pharmacological Profile of AZD1656

AZD1656 has demonstrated a dose-dependent effect on glucose metabolism. It has been shown to increase insulin secretion and enhance glucose infusion rates in healthy subjects.[7] The compound has an EC50 of 60 nM for glucokinase activation.[2] Clinical studies have evaluated its efficacy and safety, showing significant reductions in HbA1c levels in patients with type 2 diabetes.[6]

Quantitative Data

The following table summarizes the key quantitative data for AZD1656, a molecule synthesized using this compound.

CompoundTargetParameterValueReference
AZD1656GlucokinaseEC5060 nM[2]

Experimental Protocols

Protocol 1: Synthesis of a Key Intermediate for AZD1656 via Suzuki-Miyaura Coupling

This protocol describes a representative Suzuki-Miyaura coupling reaction between this compound and a suitable boronic acid or ester to form a key biaryl intermediate in the synthesis of AZD1656.

Materials:

  • This compound

  • Arylboronic acid or ester (e.g., (3-((tert-butyldimethylsilyl)oxy)-5-methoxyphenyl)boronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid or ester (1.1-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.01-0.05 eq).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl intermediate.

Protocol 2: Glucokinase Activity Assay

This protocol outlines a general method to assess the in vitro activity of glucokinase activators like AZD1656.

Materials:

  • Recombinant human glucokinase

  • ATP

  • Glucose

  • NADP+

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Assay buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl₂, 1 mM DTT)

  • Test compound (e.g., AZD1656) dissolved in DMSO

  • 384-well microplate

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, glucose, ATP, NADP+, and G6PDH.

  • Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control.

  • Add the reaction mixture to the wells.

  • Initiate the reaction by adding recombinant glucokinase to all wells.

  • Incubate the plate at room temperature for 30-60 minutes.

  • Measure the rate of NADPH formation by monitoring the increase in absorbance at 340 nm.

  • Calculate the percentage of glucokinase activation at each concentration of the test compound relative to the vehicle control.

  • Determine the EC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Visualizations

Glucokinase_Signaling_Pathway cluster_blood Bloodstream cluster_cell Pancreatic β-cell / Hepatocyte Glucose_blood Glucose GLUT2 GLUT2 Transporter Glucose_blood->GLUT2 Facilitated Diffusion Glucose_cell Glucose GLUT2->Glucose_cell G6P Glucose-6-Phosphate Glucose_cell->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis Glycogen_synthesis Glycogen Synthesis (Hepatocyte) G6P->Glycogen_synthesis ATP ATP Glycolysis->ATP Insulin_secretion Insulin Secretion (β-cell) ATP->Insulin_secretion Glucokinase Glucokinase (GK) Glucokinase->G6P AZD1656 AZD1656 AZD1656->Glucokinase Activates

Caption: Glucokinase activation pathway.

AZD1656_Synthesis_Workflow Start This compound Coupling Suzuki-Miyaura Coupling Start->Coupling Boronic_acid Arylboronic Acid/Ester Boronic_acid->Coupling Intermediate Biaryl Intermediate Coupling->Intermediate Further_steps Further Synthetic Modifications Intermediate->Further_steps AZD1656 AZD1656 Further_steps->AZD1656

Caption: Synthetic workflow for AZD1656.

References

Application Notes and Protocols: 2-Bromo-5-(methylsulfonyl)pyridine as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-5-(methylsulfonyl)pyridine as a key intermediate in the synthesis of pharmaceutically active compounds. The presence of a reactive bromine atom at the 2-position and an electron-withdrawing methylsulfonyl group at the 5-position makes this pyridine derivative a valuable building block for accessing a variety of complex molecular architectures, particularly in the development of kinase inhibitors.

Introduction

This compound is a substituted heterocyclic compound that serves as a versatile synthon in medicinal chemistry. The pyridine scaffold is a privileged structure found in numerous FDA-approved drugs. The bromine atom provides a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of diverse aryl, heteroaryl, and amino moieties. The methylsulfonyl group, being a strong electron-withdrawing group, influences the electronic properties of the pyridine ring, which can be crucial for modulating the potency, selectivity, and pharmacokinetic properties of the final drug candidate. This intermediate is particularly relevant in the synthesis of inhibitors targeting various protein kinases, which are critical regulators of cellular signaling pathways implicated in diseases like cancer and inflammation.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in drug discovery is as a core scaffold for the synthesis of kinase inhibitors. The general strategy involves a cross-coupling reaction to introduce a larger aromatic or heteroaromatic system at the 2-position, which often interacts with the hinge region of the kinase active site.

Table 1: Representative Cross-Coupling Reactions with this compound
Reaction TypeCoupling PartnerCatalyst/LigandBaseSolventTypical Yield (%)
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O75-95
Suzuki-Miyaura Heteroarylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane70-90
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / XPhosNaOtBuToluene65-85
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃NTHF80-95

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the synthesis of a generic bi-aryl kinase inhibitor scaffold using this compound and a substituted arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-(4-methylpiperazin-1-yl)phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines the synthesis of a generic aminopyridine derivative, a common scaffold in many kinase inhibitors, via the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., aniline or a substituted aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask, add Pd₂(dba)₃ (0.015 eq), XPhos (0.03 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous toluene, followed by this compound (1.0 eq) and the amine (1.2 eq).

  • Heat the reaction mixture to 90-110 °C and stir for 6-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Signaling Pathway: Generic Kinase Inhibition

The following diagram illustrates a simplified signaling pathway and the mechanism of action for a hypothetical kinase inhibitor synthesized using this compound as a key intermediate.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Receptor Receptor Tyrosine Kinase Kinase Target Kinase (e.g., JAK, TBK1) Receptor->Kinase Signal Transduction ATP ATP ATP->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., STAT activation) PhosphoSubstrate->Downstream Response Cellular Response (Proliferation, Inflammation) Downstream->Response Inhibitor Kinase Inhibitor (Synthesized from This compound) Inhibitor->Kinase Binding to ATP-binding site

Caption: Simplified kinase signaling pathway and inhibitor action.

Experimental Workflow: Suzuki-Miyaura Coupling

The diagram below outlines the key steps in the Suzuki-Miyaura cross-coupling reaction protocol.

G start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Base (K₃PO₄) - Catalyst (Pd(OAc)₂) - Ligand (SPhos) start->reagents inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert solvent Add Degassed Solvents (1,4-Dioxane/H₂O) inert->solvent heat Heat and Stir (80-100 °C, 4-12h) solvent->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor workup Work-up: - Cool to RT - Dilute with EtOAc - Wash with H₂O and Brine monitor->workup purify Purification: - Dry (Na₂SO₄) - Concentrate - Column Chromatography workup->purify product Final Product purify->product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Application Notes and Protocols for the Scalable Synthesis of 2-Bromo-5-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the scalable synthesis of 2-bromo-5-(methylsulfonyl)pyridine, a key intermediate in the development of various pharmaceuticals, particularly kinase inhibitors. The methodologies described are based on established chemical transformations and are designed to be adaptable for large-scale production.

Application Notes: A Versatile Building Block in Kinase Inhibitor Synthesis

This compound is a valuable heterocyclic building block in medicinal chemistry. The electron-withdrawing nature of the methylsulfonyl group at the 5-position, combined with the bromine atom at the 2-position, provides two reactive sites for orthogonal chemical modifications. This allows for the strategic construction of complex molecular architectures commonly found in potent and selective kinase inhibitors.

The pyridine core is a well-established scaffold for the development of kinase inhibitors, often interacting with the hinge region of the kinase ATP-binding site. The bromine atom can be readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce various aryl or heteroaryl moieties. The methylsulfonyl group can influence the physicochemical properties of the final compound, such as solubility and metabolic stability, and can also participate in hydrogen bonding interactions within the target protein's active site.

Relevance in Targeting Kinase Signaling Pathways

Derivatives of this compound have been investigated as intermediates in the synthesis of inhibitors for several important kinase targets, including p38 MAP kinase and Epidermal Growth Factor Receptor (EGFR).

  • p38 MAP Kinase Pathway: The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[1] Dysregulation of this pathway is implicated in a range of inflammatory diseases, making p38 a significant therapeutic target.[1][2][3][4][5][6]

  • EGFR Signaling Pathway: EGFR is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[7][8] Aberrant EGFR signaling is a key driver in the development and progression of various cancers, and EGFR inhibitors are an important class of anti-cancer drugs.[7][8][9][10][11]

The following diagram illustrates a simplified representation of the p38 MAP kinase signaling pathway, a common target for inhibitors synthesized from this compound derivatives.

p38_MAP_Kinase_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Cytokines, Stress) MAPKKK MAPKKK (e.g., TAK1, MEKKs) Extracellular_Stimuli->MAPKKK Cell_Membrane << Cell Membrane >> MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK p38_MAPK p38 MAP Kinase MAPKK->p38_MAPK Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response (TNF-α, IL-1β production) Transcription_Factors->Inflammatory_Response Inhibitor Inhibitor derived from This compound Inhibitor->p38_MAPK

Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.

Experimental Protocols

The scalable synthesis of this compound is presented as a two-step process, starting from the commercially available 2,5-dibromopyridine. The overall workflow is depicted in the following diagram.

Synthesis_Workflow Start 2,5-Dibromopyridine Intermediate 2-Bromo-5-(methylthio)pyridine Start->Intermediate Step 1: Nucleophilic Aromatic Substitution Step1_Reagents Sodium thiomethoxide (NaSMe) DMF Product This compound Intermediate->Product Step 2: Oxidation Step2_Reagents Oxone® Methanol/Water

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2-Bromo-5-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-(methylsulfonyl)pyridine.

Troubleshooting Guide

This section addresses specific issues that may arise during the Suzuki coupling of this compound, offering potential causes and actionable solutions.

Question 1: Why is the yield of my Suzuki coupling reaction with this compound consistently low?

Answer:

Low yields in the Suzuki coupling of 2-bromopyridines, especially those with electron-withdrawing groups like a methylsulfonyl group, are a common challenge.[1] Several factors can contribute to this:

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to the formation of inactive species.[1][2] The use of bulky, electron-rich phosphine ligands can help shield the palladium center and mitigate this issue.[1][2]

  • Inefficient Transmetalation: The electron-deficient nature of the this compound can slow down the transmetalation step, where the organic group is transferred from the boronic acid to the palladium complex.[1]

  • Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be unstable and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is more common with aqueous bases.[1] Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can help prevent this side reaction.[1]

  • Poor Solubility: The starting materials may not be sufficiently soluble in the chosen solvent, leading to a sluggish reaction.[1]

Question 2: I am observing significant byproduct formation, such as homocoupling of the boronic acid and/or debromination of the this compound. How can I minimize these side reactions?

Answer:

  • Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules is often caused by the presence of oxygen in the reaction mixture.[1] To minimize this, it is crucial to thoroughly degas all solvents and the reaction mixture.[1] This can be achieved by methods like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen).[1]

  • Debromination: The starting this compound can undergo dehalogenation, resulting in the formation of 5-(methylsulfonyl)pyridine as a byproduct.[2] Optimizing reaction conditions such as temperature, base, and solvent can help favor the desired cross-coupling reaction over dehalogenation.[2]

Question 3: My reaction is not going to completion, and I still see a significant amount of starting material. What should I try?

Answer:

  • Increase Reaction Temperature: Cautiously increasing the reaction temperature can improve the reaction rate and drive the reaction to completion.[1]

  • Screen Different Bases: The choice of base is critical.[2] If a weaker base is being used, consider switching to a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) to promote the transmetalation step.[2][3]

  • Optimize Catalyst and Ligand: If catalyst deactivation is suspected, switching to a more robust catalyst system is advisable. Palladium precatalysts with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are often more effective for challenging substrates.[2]

  • Check Reagent Quality: Ensure that the boronic acid or ester is of high purity and has not degraded.

Frequently Asked Questions (FAQs)

Q1: Which type of palladium catalyst is best suited for the Suzuki coupling of this compound?

A1: For electron-deficient and potentially coordinating substrates like this compound, pre-formed palladium catalysts or catalyst systems with bulky, electron-rich phosphine ligands are generally recommended.[2] Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ often provide good results.[1][2] Pd(dppf)Cl₂ is also a commonly used and effective catalyst.

Q2: What is the role of the base in the Suzuki coupling reaction, and which one should I choose?

A2: The base plays a crucial role in activating the boronic acid for the transmetalation step.[4] The choice of base can significantly impact the reaction yield. For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective.[1][2] However, the optimal base may depend on the specific boronic acid and solvent system used.

Q3: Can I run the Suzuki coupling of this compound under air?

A3: It is strongly discouraged to run the reaction under air.[1] The presence of oxygen can lead to the deactivation of the palladium catalyst and promote the undesirable homocoupling of the boronic acid.[1] For reproducible and optimal results, the reaction should be carried out under an inert atmosphere, such as nitrogen or argon.[1]

Q4: What are some suitable solvents for this reaction?

A4: A variety of solvents can be used, and the choice often depends on the solubility of the starting materials and the reaction temperature. Common solvent systems include mixtures of an organic solvent with water, such as dioxane/water, toluene/water, or THF/water.[1][5] Anhydrous solvents can also be used, which may help to minimize protodeboronation of the boronic acid.[2]

Data Presentation

Table 1: Recommended Catalyst and Ligand Combinations

Palladium SourceLigandTypical Loading (mol%)Notes
Pd(OAc)₂SPhos1-3A robust system for challenging substrates.[1]
Pd₂(dba)₃XPhos1-3Another excellent choice for electron-deficient pyridines.
Pd(dppf)Cl₂-2-5A reliable and commonly used catalyst.
Pd(PPh₃)₄-3-5A traditional catalyst, may be less effective for this substrate.[6]

Table 2: Common Bases for Suzuki Coupling

BaseStrengthTypical EquivalentsCommon Solvents
K₃PO₄Strong2-3Dioxane/H₂O, Toluene/H₂O[2]
Cs₂CO₃Strong2-3Dioxane, THF[1]
K₂CO₃Moderate2-3Toluene/H₂O, Ethanol/H₂O[1]
Na₂CO₃Moderate2-3DMF, Toluene/H₂O[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound:

Note: This is a generalized procedure and requires optimization for specific substrates and coupling partners.

  • Reaction Setup: In a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and, if separate, the ligand.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[7]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Mandatory Visualization

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L2-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R'-B(OR)2 Base PdII_R R-Pd(II)L2-R' Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Reagents Check Reagent Quality (Aryl Halide, Boronic Acid) Start->Check_Reagents Check_Inertness Ensure Rigorous Inert Atmosphere (Degas Solvents) Start->Check_Inertness Optimize_Base Optimize Base (e.g., K3PO4, Cs2CO3) Check_Reagents->Optimize_Base Check_Inertness->Optimize_Base Optimize_Catalyst Optimize Catalyst/Ligand (e.g., Pd(OAc)2/SPhos) Optimize_Base->Optimize_Catalyst Optimize_Solvent Optimize Solvent (e.g., Dioxane/H2O, Toluene) Optimize_Catalyst->Optimize_Solvent Optimize_Temp Increase Reaction Temperature Optimize_Solvent->Optimize_Temp Success Improved Yield Optimize_Temp->Success

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

References

Low yield in reactions with 2-Bromo-5-(methylsulfonyl)pyridine troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 2-Bromo-5-(methylsulfonyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the common causes?

Low yields in Suzuki-Miyaura couplings involving 2-bromopyridines are frequently encountered. The primary reasons include:

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive catalytic species. The strong electron-withdrawing nature of the methylsulfonyl group further enhances this effect.

  • Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium center can be sluggish for electron-deficient heteroaryl compounds like this compound.

  • Side Reactions: Undesired side reactions such as protodeboronation of the boronic acid (especially with aqueous bases), homocoupling of the boronic acid, and debromination of the starting material can consume reactants and reduce the yield of the desired product.[1]

  • Poor Solubility: The starting materials or intermediates may have poor solubility in the chosen solvent, leading to an incomplete reaction.

Q2: I am observing significant byproduct formation, such as homocoupling and debromination. How can I minimize these side reactions?

  • To Minimize Homocoupling: This side reaction is often caused by the presence of oxygen. It is crucial to thoroughly degas all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period. Maintaining a positive pressure of an inert gas throughout the reaction is essential.[1]

  • To Minimize Debromination (Protodebromination): This occurs when the bromo group is replaced by a hydrogen atom. This can be caused by protic impurities in the reaction mixture. Ensure that all reagents and solvents are anhydrous. Using freshly distilled solvents and thoroughly dried bases can help. The choice of ligand and base can also influence the formation of palladium hydride species that lead to this side reaction.

Q3: What are the recommended starting conditions for a Buchwald-Hartwig amination with this compound?

For Buchwald-Hartwig aminations with electron-deficient 2-bromopyridines, a robust catalyst system is required. Good starting points include:

  • Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂.

  • Ligand: Bulky, electron-rich biaryl phosphine ligands are highly recommended. Examples include RuPhos, BrettPhos, or XPhos. These ligands promote both the oxidative addition and the reductive elimination steps and can help prevent catalyst deactivation.[2]

  • Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are generally effective.

Q4: My reaction is not going to completion, and I observe unreacted starting material. What should I try?

  • Increase Reaction Temperature: Cautiously increasing the reaction temperature can improve the reaction rate and drive the reaction to completion. Microwave-assisted synthesis can be particularly effective in this regard, often leading to higher yields in shorter reaction times.

  • Screen Different Ligands/Bases: The choice of ligand and base is critical. If one combination is not effective, screening other bulky phosphine ligands or different bases (e.g., switching from a carbonate to a phosphate base in a Suzuki coupling) can have a significant impact.

  • Check Reagent Purity: Ensure that your starting materials, especially the coupling partner (e.g., boronic acid), are pure. Impurities can inhibit the catalyst or lead to side reactions.

Q5: Purification of my 5-(methylsulfonyl)pyridine product is challenging. What can I do?

The polarity of the methylsulfonyl group can make purification difficult.

  • Chromatography: In normal-phase column chromatography on silica gel, the polar nature of the product may lead to tailing. Using a solvent system with a small amount of a polar modifier like methanol or a basic additive like triethylamine can improve peak shape. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a suitable alternative.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective purification method. A solvent screen is recommended to find the optimal conditions.

Troubleshooting Flowchart

Troubleshooting_Low_Yield start Low Yield with This compound check_purity Are starting materials pure? start->check_purity check_conditions Are reaction conditions optimized? check_purity->check_conditions Yes purify_sm Purify starting materials (recrystallization, chromatography) check_purity->purify_sm No check_side_reactions Are side reactions observed? check_conditions->check_side_reactions Yes optimize_catalyst Screen catalyst, ligand, and base check_conditions->optimize_catalyst No degas_reaction Ensure rigorous degassing and inert atmosphere check_side_reactions->degas_reaction Homocoupling use_anhydrous Use anhydrous solvents and reagents check_side_reactions->use_anhydrous Debromination end_fail Consult further literature or technical support check_side_reactions->end_fail Other purify_sm->start optimize_solvent_temp Screen solvent and adjust temperature optimize_catalyst->optimize_solvent_temp end_success Yield Improved optimize_solvent_temp->end_success degas_reaction->end_success use_anhydrous->end_success

Caption: A troubleshooting flowchart for low-yield reactions.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for common cross-coupling reactions with this compound and related 2-bromopyridines.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O851678
4-Methylphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O1001285
4-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O110892
3-Thienylboronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃Dioxane1001288

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines

AminePd Precursor (mol%)Ligand (mol%)BaseSolventTemp. (°C)Typical Yield (%)
MorpholinePd₂(dba)₃ (2)RuPhos (4)NaOtBuToluene10085-95
AnilinePd(OAc)₂ (2)BrettPhos (4)K₂CO₃Dioxane11070-85
BenzylaminePd₂(dba)₃ (1.5)XPhos (3)LHMDSTHF8075-90
n-HexylaminePd(OAc)₂ (3)cataCXium A (6)Cs₂CO₃t-AmylOH10080-95

Note: Yields are representative for 2-bromopyridine substrates and may vary for this compound.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Work-up and Purification prep_reagents Combine aryl bromide (1 eq), boronic acid (1.2-1.5 eq), and base (2-3 eq) in a flask. add_catalyst Add Pd catalyst (2-5 mol%) and ligand (if needed). prep_reagents->add_catalyst inert_atm Evacuate and backfill with inert gas (3x). add_catalyst->inert_atm add_solvent Add degassed solvent. inert_atm->add_solvent heat Heat with vigorous stirring (80-110 °C). add_solvent->heat monitor Monitor by TLC or LC-MS. heat->monitor cool Cool to room temperature. monitor->cool extract Dilute with organic solvent, wash with water and brine. cool->extract dry Dry organic layer (e.g., Na₂SO₄), filter, and concentrate. extract->dry purify Purify by column chromatography or recrystallization. dry->purify

Caption: General experimental workflow for Suzuki-Miyaura coupling.

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 eq.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (3 cycles).

  • Reagent Addition: Add this compound (1.0 eq.), the amine (1.1 eq.), and the degassed solvent (e.g., toluene).

  • Reaction: Heat the sealed tube to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, carefully unseal the tube and quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Signaling Pathways and Reaction Mechanisms

Palladium_Catalytic_Cycle General Catalytic Cycle for Pd-Catalyzed Cross-Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex (Pd(II)) Pd0->OxAdd Ar-X Transmetal Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (Buchwald) OxAdd->Transmetal Nu-M ReductElim Reductive Elimination Transmetal->ReductElim ReductElim->Pd0 Product ArX Ar-X (2-Bromo-5-(MeSO₂)Py) NuM R-M (e.g., R-B(OH)₂ or R₂NH) Product Ar-R (Product)

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Side reactions of 2-Bromo-5-(methylsulfonyl)pyridine and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 2-Bromo-5-(methylsulfonyl)pyridine. The information is tailored for professionals in research and drug development to help mitigate side reactions and optimize experimental outcomes.

Troubleshooting Guides

This section offers solutions to common problems encountered during Suzuki-Miyaura coupling and nucleophilic aromatic substitution (SNAr) reactions with this compound.

Problem 1: Low Yield of Desired Product in Suzuki-Miyaura Coupling

Symptoms:

  • Incomplete consumption of starting material (this compound).

  • Formation of a significant amount of dehalogenated byproduct (5-(methylsulfonyl)pyridine).

  • Complex mixture of products observed by TLC or LC-MS.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Catalyst Inactivity or Decomposition 1. Use a More Active Catalyst: Employ pre-formed catalysts or catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which are known to promote the desired cross-coupling over dehalogenation. 2. Ensure Inert Atmosphere: Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen) to prevent oxygen from deactivating the palladium catalyst.
Suboptimal Base 1. Base Optimization: Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or phosphate bases such as K₃PO₄ are often preferred to minimize dehalogenation. Avoid strong alkoxide bases if possible, as they can promote the formation of palladium-hydride species that lead to dehalogenation.[1]
Inappropriate Solvent 1. Solvent Selection: Use aprotic solvents like dioxane, THF, or toluene. Protic solvents, such as alcohols, can act as a hydride source, increasing the likelihood of dehalogenation.[1]
Low Reaction Temperature 1. Temperature Adjustment: Carefully increasing the reaction temperature (typically between 80-120 °C) can sometimes favor the desired coupling reaction over the side reactions.[1]

Troubleshooting Workflow for Low Yield in Suzuki Coupling

G start Low Yield of Suzuki Coupling Product dehalogenation Significant Dehalogenation Observed? start->dehalogenation catalyst Check Catalyst and Ligand dehalogenation->catalyst Yes incomplete_conversion Incomplete Conversion of Starting Material? dehalogenation->incomplete_conversion No base Optimize Base catalyst->base solvent Change Solvent base->solvent temp Adjust Temperature solvent->temp end Improved Yield temp->end boronic_acid Check Boronic Acid Quality incomplete_conversion->boronic_acid Yes catalyst_loading Increase Catalyst Loading boronic_acid->catalyst_loading catalyst_loading->temp G reagents Combine this compound, Nucleophile, and Base in an Aprotic Solvent reaction Heat Reaction Mixture (e.g., 80-120 °C) reagents->reaction monitoring Monitor Progress by TLC or LC-MS reaction->monitoring workup Aqueous Workup and Extraction with Organic Solvent monitoring->workup purification Purify by Column Chromatography workup->purification product Characterize Final Product purification->product

References

Technical Support Center: Purification of 2-Bromo-5-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Bromo-5-(methylsulfonyl)pyridine reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude reaction mixture of this compound?

A1: The synthesis of this compound typically involves the oxidation of a thioether precursor. Therefore, common impurities may include the unreacted starting material, 2-bromo-5-(methylthio)pyridine, and the over-oxidized by-product, the corresponding sulfoxide. Additionally, depending on the brominating agent used in earlier steps, di-brominated pyridine species could also be present.

Q2: What is the recommended first step in the purification process?

A2: An initial aqueous workup is recommended to remove inorganic salts and other water-soluble impurities. This generally involves extracting the crude product into an organic solvent like ethyl acetate, followed by washing with water and brine.

Q3: Which purification techniques are most effective for this compound?

A3: As this compound is a solid, both column chromatography and recrystallization are effective purification methods. Column chromatography is useful for separating a wide range of impurities, while recrystallization is excellent for removing small amounts of impurities from a solid product.

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation of this compound from its impurities during column chromatography. For final purity assessment, High-Performance Liquid Chromatography (HPLC) is the recommended method due to its high resolution and quantitative accuracy.

Q5: What is a suitable solvent system for TLC analysis of this compound?

A5: A common solvent system for TLC analysis of brominated pyridines is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate. A good starting point is a 7:3 or 8:2 (v/v) mixture of hexane:ethyl acetate. The optimal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product.[1]

Troubleshooting Guide

Problem Probable Cause Recommended Solution
Low or No Crystal Formation During Recrystallization The solution is too dilute.Concentrate the solution by evaporating some of the solvent and then allow it to cool again.
The chosen solvent is not optimal.Perform small-scale solubility tests with different solvents or solvent mixtures to find one where the compound is soluble when hot and insoluble when cold.
Supersaturation.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[2]
Oiling Out During Recrystallization The solute is precipitating from the solution above its melting point.Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Using a solvent pair can also be beneficial.
Streaking of Spots on TLC Plate The sample is too concentrated.Dilute the sample before spotting it on the TLC plate.
The compound is interacting strongly with the silica gel.Add a small amount of a polar solvent like methanol or a few drops of acetic acid or triethylamine to the developing solvent to improve the spot shape.[3]
Poor Separation During Column Chromatography The eluent system is not optimized.Use TLC to determine the best solvent system that gives good separation between the product and impurities.[4]
The column is overloaded with the crude product.Use an appropriate amount of silica gel for the amount of crude material. A general guideline is a 40:1 to 50:1 ratio of silica gel to crude product by weight.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Product Co-elutes with an Impurity The polarity of the product and the impurity are very similar.Try a different solvent system with different selectivities (e.g., dichloromethane/methanol). A shallower solvent gradient during elution might also improve separation.
Low Recovery of the Product after Column Chromatography The product is highly retained on the column.Increase the polarity of the eluent towards the end of the chromatography to ensure all the product is eluted.
The product is partially soluble in the aqueous phase during workup.Perform multiple extractions (at least three) with the organic solvent to maximize the recovery from the aqueous layer.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general procedure and may need optimization based on the specific impurity profile of your crude product.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Dichloromethane (for sample loading)

  • Chromatography column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the product an Rf value of approximately 0.3 and show good separation from impurities.[3]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate).

    • Pour the slurry into the chromatography column and allow it to pack, ensuring there are no air bubbles.

    • Add a thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying a solid crude product.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water, n-hexane/ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. Common solvent systems for brominated pyridines include ethanol/water and mixtures of a polar solvent like ethyl acetate with a non-polar solvent like hexane.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Quantitative Data Summary

The following tables provide generalized quantitative data for the purification of brominated pyridine derivatives, which can be used as a starting point for the purification of this compound.

Table 1: Typical Parameters for Flash Column Chromatography

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective stationary phase for normal-phase chromatography.[3]
Mobile Phase (Eluent) Hexane/Ethyl Acetate GradientA common solvent system for compounds of moderate polarity. A gradient allows for the separation of a wider range of impurities.
TLC Analysis (Rf value) ~0.3 in the chosen eluentAn Rf value in this range on a TLC plate generally indicates that the compound will elute from the column in a reasonable volume of solvent, allowing for good separation.[3]
Loading Capacity 1-5% of silica gel weightOverloading the column can lead to poor separation.

Table 2: Common Solvents for Recrystallization

Solvent/Solvent PairPolarityComments
Ethanol/WaterPolarGood for many organic compounds. The ratio can be adjusted to achieve optimal solubility.
n-Hexane/Ethyl AcetateNon-polar/PolarA versatile solvent pair where the polarity can be fine-tuned.
Acetone/WaterPolarAnother effective polar solvent system.
TolueneNon-polarCan be effective for less polar compounds.

Visualizations

Purification_Workflow cluster_start Crude Product cluster_workup Initial Workup cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude 2-Bromo-5- (methylsulfonyl)pyridine Workup Aqueous Workup (Extraction & Washing) Crude->Workup Purification_Choice Solid or Oil? Workup->Purification_Choice Column_Chrom Column Chromatography Purification_Choice->Column_Chrom Oil or Complex Mixture Recrystallization Recrystallization Purification_Choice->Recrystallization Solid TLC_HPLC Purity Check (TLC/HPLC) Column_Chrom->TLC_HPLC Recrystallization->TLC_HPLC Pure_Product Pure Product TLC_HPLC->Pure_Product

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Problem Poor Purification Outcome Check_TLC Review TLC Data Problem->Check_TLC Check_Solvent Assess Solvent Choice Problem->Check_Solvent Check_Loading Evaluate Sample Load Problem->Check_Loading Check_Technique Examine Technique (e.g., packing, cooling rate) Problem->Check_Technique Optimize_Eluent Optimize Eluent/Solvent Check_TLC->Optimize_Eluent Check_Solvent->Optimize_Eluent Adjust_Load Adjust Sample Load Check_Loading->Adjust_Load Refine_Technique Refine Technique Check_Technique->Refine_Technique Repeat_Purification Repeat Purification Optimize_Eluent->Repeat_Purification Adjust_Load->Repeat_Purification Refine_Technique->Repeat_Purification

Caption: A logical approach to troubleshooting purification issues.

References

Technical Support Center: Palladium Catalyst Removal from 2-Bromo-5-(methylsulfonyl)pyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the effective removal of palladium catalysts from reactions involving 2-Bromo-5-(methylsulfonyl)pyridine. Below, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the purity of your final product and meet stringent regulatory requirements.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from reactions with this compound particularly challenging?

A1: The primary challenge stems from the structure of the pyridine ring. The nitrogen atom in the pyridine acts as a Lewis base and can coordinate strongly with the palladium catalyst. This forms stable, soluble palladium complexes that are often difficult to remove using standard purification techniques like simple filtration or crystallization. This issue is common to many nitrogen-containing heterocycles.[1]

Q2: Does the methylsulfonyl group affect palladium removal?

A2: While the pyridine nitrogen is the primary coordinating site, the overall electronic properties of the molecule can influence the stability of the palladium-product complex. The strong electron-withdrawing nature of the methylsulfonyl group may impact the electron density of the pyridine ring, potentially altering its interaction with the palladium center. However, the fundamental challenge of nitrogen-palladium coordination remains the dominant factor.

Q3: What are the most effective methods for removing palladium from my this compound reaction?

A3: The most successful methods for removing both soluble and insoluble palladium species from reactions involving pyridine derivatives include:

  • Scavenging: Using solid-supported reagents (scavengers) that have a high affinity for palladium. Thiol-based and trimercaptotriazine (TMT) functionalized scavengers are particularly effective.[2][3]

  • Activated Carbon Treatment: A cost-effective method that adsorbs palladium onto the carbon surface.[2]

  • Crystallization: Can be effective, but often requires optimization to prevent co-crystallization of palladium impurities.

  • Chromatography: Column chromatography can remove palladium, but may not be ideal for large-scale purifications and may not achieve the very low ppm levels required for APIs.[4]

Q4: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

A4: Regulatory agencies like the International Council for Harmonisation (ICH) have strict guidelines (ICH Q3D) for elemental impurities. For palladium, the permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final API, depending on the daily dosage of the drug.[2][5]

Q5: How can I quantify the amount of residual palladium in my product?

A5: The industry standard for accurate quantification of trace metals is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) . This technique offers the high sensitivity required to detect palladium at the parts-per-million (ppm) or even parts-per-billion (ppb) level.

Troubleshooting Guide

Issue 1: High levels of palladium remain after filtration through Celite.

  • Possible Cause: The palladium is likely in a soluble form, coordinated to your product or ligands, and is passing through the Celite.

  • Solution: Employ a palladium scavenger or treat the reaction mixture with activated carbon to capture the soluble palladium species before filtration.

Issue 2: Significant product loss after treatment with activated carbon.

  • Possible Cause: Activated carbon can be non-specific and may adsorb your product in addition to the palladium.

  • Solution:

    • Reduce the amount of activated carbon used.

    • Decrease the treatment time.

    • Screen different grades of activated carbon.

    • Consider using a more selective palladium scavenger.

Issue 3: Inconsistent palladium removal from batch to batch.

  • Possible Cause: Variations in the reaction work-up may lead to different palladium species (e.g., Pd(0) vs. Pd(II)), which can have different affinities for removal agents.

  • Solution:

    • Standardize your work-up procedure.

    • Consider a pre-treatment step (e.g., mild reduction or oxidation) to convert all palladium to a single species before removal.

    • Use a broad-spectrum scavenger effective against various palladium species.

Data Presentation: Comparison of Palladium Removal Methods

The following table summarizes the typical efficiencies of common palladium removal techniques. The effectiveness can vary depending on the specific reaction conditions, solvent, and the nature of the palladium complexes.

MethodStarting Pd Level (ppm)Final Pd Level (ppm)Removal Efficiency (%)Reference(s)
MP-TMT Scavenger 33,000< 200> 99.4[6]
500 - 800< 10> 98[6]
33010 - 30~91 - 97[2]
SiliaMetS Thiol Scavenger 16687095.8[3]
Activated Carbon (Darco KB-B) 300< 1> 99.7[2]
61003.4> 99.9[2]
Combined TMT & Activated Carbon 223920> 99.1[2]

Experimental Protocols

Protocol 1: Palladium Removal Using a Thiol-Based Scavenger (e.g., SiliaMetS® Thiol)
  • Reaction Work-up: After the reaction is complete, perform your standard aqueous work-up to remove any water-soluble impurities. Concentrate the organic phase to obtain the crude product.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, Toluene, Ethyl Acetate) at a concentration of approximately 50-100 mg/mL.

  • Scavenger Addition: Add the thiol-based scavenger. A typical starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst used. For example, if you used 0.05 mmol of a palladium catalyst, you would add 0.20-0.40 mmol of the scavenger. The loading of the scavenger (in mmol/g) will be provided by the manufacturer.[7]

  • Scavenging: Stir the mixture at room temperature or elevate the temperature to 40-60 °C. The optimal time can range from 2 to 24 hours. Monitor the palladium levels by taking small aliquots if possible.

  • Filtration: Filter the mixture through a pad of Celite or a fritted funnel to remove the scavenger.

  • Washing: Wash the filter cake with fresh solvent to ensure complete recovery of your product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified product.

  • Analysis: Submit a sample of the purified product for ICP-MS analysis to confirm the final palladium concentration.

Protocol 2: Palladium Removal Using Activated Carbon
  • Reaction Work-up: Complete the standard aqueous work-up and concentrate the organic layer.

  • Dissolution: Dissolve the crude product in an appropriate solvent.

  • Carbon Addition: Add activated carbon. A typical loading is 5-10 wt% relative to the mass of your crude product (e.g., for 10 g of crude product, add 0.5-1.0 g of activated carbon).

  • Adsorption: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 1-18 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is thick enough to prevent fine carbon particles from passing through.

  • Washing: Wash the carbon on the filter with fresh solvent to minimize product loss.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure.

  • Analysis: Quantify the residual palladium using ICP-MS.

Visualizations

experimental_workflow Experimental Workflow for Palladium Removal cluster_reaction Reaction & Initial Work-up cluster_purification Palladium Removal cluster_analysis Final Product & Analysis reaction This compound Reaction workup Aqueous Work-up reaction->workup crude Crude Product in Organic Solvent workup->crude add_scavenger Add Scavenger or Activated Carbon crude->add_scavenger stir Stir (2-24h, RT to 60°C) add_scavenger->stir filtration Filter through Celite stir->filtration concentrate Concentrate Filtrate filtration->concentrate purified Purified Product concentrate->purified icpms ICP-MS Analysis (<10 ppm Pd) purified->icpms

Caption: A typical experimental workflow for palladium removal.

decision_tree Decision Tree for Palladium Removal Method Selection start High Pd Level After Initial Work-up soluble_check Is Pd Soluble or Heterogeneous? start->soluble_check scavenger Use Palladium Scavenger (Thiol or TMT) soluble_check->scavenger Soluble activated_carbon Use Activated Carbon soluble_check->activated_carbon Soluble & Cost-Sensitive filtration Simple Filtration (e.g., through Celite) soluble_check->filtration Heterogeneous end Low Pd Level (<10 ppm) scavenger->end product_loss_check Significant Product Loss with Activated Carbon? activated_carbon->product_loss_check filtration->end product_loss_check->scavenger Yes optimize_carbon Optimize Carbon Treatment: - Reduce amount/time - Change carbon grade product_loss_check->optimize_carbon No optimize_carbon->end

References

Technical Support Center: Improving the Solubility of 2-Bromo-5-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2-Bromo-5-(methylsulfonyl)pyridine in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general physicochemical properties of this compound?

This compound is a solid at room temperature. Its chemical structure includes a polar pyridine ring, a bromo substituent, and a methylsulfonyl group, which contribute to its overall polarity and solubility characteristics. Key properties are summarized in the table below.

Q2: In which types of organic solvents is this compound likely to be soluble?

Q3: Why is my this compound not dissolving in my chosen organic solvent?

Several factors could contribute to poor solubility:

  • Solvent Polarity Mismatch: The polarity of your chosen solvent may not be optimal to dissolve the compound.

  • Insufficient Solvent Volume: The amount of solvent may be insufficient to dissolve the quantity of the compound.

  • Low Temperature: Solubility of solids in liquids generally increases with temperature. The experiment might be conducted at a temperature where solubility is limited.

  • Impure Compound: The presence of impurities can sometimes affect the solubility of the main compound.

Q4: How can I improve the solubility of this compound in an organic solvent?

Several techniques can be employed to enhance solubility:

  • Solvent Screening: Test a range of solvents with varying polarities to find the most suitable one.

  • Temperature Increase: Gently heating the mixture can significantly increase the solubility of the compound.

  • Use of Co-solvents: Adding a small amount of a co-solvent in which the compound is highly soluble can improve the overall solvating power of the solvent system.

  • Sonication: Applying ultrasonic waves can help to break down solid agglomerates and enhance the dissolution rate.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound precipitates out of solution upon cooling. The compound has low solubility at lower temperatures.This is a common characteristic used in recrystallization for purification. If a stable solution at room temperature is required, consider using a different solvent or a co-solvent system where the compound has higher solubility at that temperature.
The compound oils out instead of dissolving when heated. The melting point of the compound might be lower than the boiling point of the solvent, or the compound is forming a liquid phase that is immiscible with the solvent.Select a solvent with a lower boiling point or a solvent in which the compound is more readily miscible at elevated temperatures.
Inconsistent solubility results between experiments. Variations in experimental conditions such as temperature, solvent purity, or compound purity.Standardize the experimental protocol. Ensure consistent temperature control, use high-purity solvents, and verify the purity of your this compound.

Predicted Solubility Profile

Based on its molecular structure, a qualitative prediction of the solubility of this compound in common organic solvents is presented below. Note: Experimental verification is crucial.

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), AcetonitrileHighThe high polarity of these solvents can effectively solvate the polar pyridine ring and the methylsulfonyl group.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThe hydroxyl group in these solvents can engage in dipole-dipole interactions with the solute.
Ethers Tetrahydrofuran (THF), Diethyl etherModerateThese solvents have some polarity to interact with the solute but are less polar than aprotic polar solvents.
Halogenated Dichloromethane, ChloroformModerateThe polarity is comparable to the solute, and the presence of halogens can lead to favorable interactions.[1]
Aromatic Toluene, XyleneLow to ModerateWhile the pyridine ring is aromatic, the overall polarity of the solute may limit its solubility in these non-polar aromatic solvents.[1]
Non-polar Hexanes, Petroleum etherLowThe significant difference in polarity between the compound and these solvents will likely result in poor solubility.

Experimental Protocols

Protocol 1: Determination of Solubility using the Shake-Flask Method

This gravimetric method is a standard and accurate way to determine the equilibrium solubility of a solid in a liquid.[2]

Objective: To determine the mass of this compound that dissolves in a specific volume of a given organic solvent at a constant temperature to form a saturated solution.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Sealed containers (e.g., screw-cap vials)

  • Constant temperature agitator (e.g., shaker bath or magnetic stirrer with hot plate)

  • Syringe filters (e.g., 0.45 µm pore size)

  • Analytical balance

  • Oven or rotary evaporator

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container.

    • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Visually confirm that excess solid remains, indicating a saturated solution.[1]

  • Sample Collection:

    • Allow the solution to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed container.[2]

  • Solvent Evaporation and Mass Determination:

    • Accurately weigh the container with the filtered saturated solution.

    • Evaporate the solvent from the solution. This can be done by placing the container in an oven at a temperature below the decomposition point of the compound or by using a rotary evaporator.[2]

    • Once the solvent is completely removed, cool the container in a desiccator and weigh it again.

  • Calculation:

    • The solubility can be calculated as follows: Solubility (g/L) = (Mass of container with solute - Mass of empty container) / Volume of filtered solution (L)

Protocol 2: Improving Solubility through Co-solvency

Objective: To enhance the solubility of this compound in a primary solvent by adding a co-solvent.

Materials:

  • This compound

  • Primary organic solvent (in which solubility is limited)

  • Co-solvent (in which the compound is highly soluble, e.g., DMSO or DMF)

  • Volumetric flasks and pipettes

Methodology:

  • Prepare a high-concentration stock solution of this compound in the co-solvent (e.g., 100 mg/mL in DMSO).

  • Prepare a series of solutions with varying percentages of the co-solvent in the primary solvent (e.g., 1%, 2%, 5%, 10% DMSO in ethanol).

  • Add a small aliquot of the stock solution to each co-solvent/primary solvent mixture to achieve the desired final concentration of the compound.

  • Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour, 24 hours) at the desired temperature.

  • The lowest percentage of co-solvent that maintains a clear solution is the optimal condition for your experiment.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility_test Solubility Testing cluster_troubleshooting Troubleshooting cluster_outcome Outcome start Start with crude This compound solv_select Select Potential Solvent(s) start->solv_select add_excess Add excess solid to known volume of solvent solv_select->add_excess agitate Agitate at constant temperature (24-48h) add_excess->agitate filter Filter supernatant agitate->filter evaporate Evaporate solvent filter->evaporate weigh Weigh residue evaporate->weigh calculate Calculate Solubility weigh->calculate low_sol Low Solubility? calculate->low_sol increase_T Increase Temperature low_sol->increase_T Yes add_cosolvent Add Co-solvent low_sol->add_cosolvent Yes end Optimized Solubilization Protocol low_sol->end No increase_T->add_excess increase_T->end add_cosolvent->add_excess add_cosolvent->end

Caption: Workflow for determining and optimizing the solubility of this compound.

logical_relationship cluster_properties Molecular Properties cluster_solvents Solvent Characteristics compound This compound pyridine_ring Pyridine Ring (Polar) compound->pyridine_ring sulfonyl_group Methylsulfonyl Group (Polar, H-bond acceptor) compound->sulfonyl_group bromo_atom Bromo Atom (Electronegative) compound->bromo_atom non_polar Non-polar (e.g., Hexane) compound->non_polar Weak Interaction (Low Solubility) polar_aprotic Polar Aprotic (e.g., DMSO, DMF) pyridine_ring->polar_aprotic Strong Interaction (High Solubility) polar_protic Polar Protic (e.g., Ethanol, Methanol) pyridine_ring->polar_protic Moderate Interaction (Moderate Solubility) sulfonyl_group->polar_aprotic Strong Interaction (High Solubility) sulfonyl_group->polar_protic Moderate Interaction (Moderate Solubility) bromo_atom->polar_aprotic bromo_atom->polar_protic solubility_outcome Solubility Outcome polar_aprotic->solubility_outcome polar_protic->solubility_outcome non_polar->solubility_outcome

Caption: Factors influencing the solubility of this compound in organic solvents.

References

Technical Support Center: Catalyst Deactivation in 2-Bromo-5-(methylsulfonyl)pyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for cross-coupling reactions involving 2-Bromo-5-(methylsulfonyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of complex molecules utilizing this electron-deficient substrate.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate in cross-coupling reactions?

A1: this compound presents a unique set of challenges primarily due to two factors:

  • The "2-Pyridyl Problem": The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to the formation of inactive complexes and catalyst poisoning. This is a well-documented issue for 2-substituted pyridines.

  • Strong Electron-Withdrawing Effects: The methylsulfonyl group is a powerful electron-withdrawing group. This deactivates the pyridine ring, making oxidative addition of the C-Br bond to the palladium center more difficult, which can slow down the catalytic cycle and require more forcing reaction conditions.

Q2: What are the most common signs of catalyst deactivation in my reaction?

A2: Common indicators of catalyst deactivation include:

  • Low or no conversion of starting materials to the desired product.

  • The reaction stalling before completion.

  • Formation of a black precipitate (palladium black) , which is a sign of catalyst agglomeration and decomposition.

  • The prevalence of side reactions such as dehalogenation (replacement of bromine with hydrogen) or homocoupling of the coupling partner.

Q3: How can I prevent catalyst poisoning by the pyridine nitrogen?

A3: The most effective strategy is to use sterically bulky and electron-rich phosphine ligands. These ligands coordinate to the palladium center and sterically shield it, preventing the pyridine nitrogen from binding and deactivating the catalyst. Examples of effective ligands include Buchwald-type phosphine ligands like XPhos, SPhos, and RuPhos.

Q4: Can the methylsulfonyl group itself poison the palladium catalyst?

A4: While the sulfonyl group is a potential coordination site, it is not typically considered a strong catalyst poison in the same way that thiols or other sulfur-containing functional groups can be. Palladium-catalyzed cross-coupling reactions of sulfonyl chlorides and pyridine sulfinates have been successfully demonstrated, suggesting that the sulfonyl moiety is generally tolerated.[1][2] However, its strong electron-withdrawing nature is the primary challenge it introduces.

Q5: What are common side products, and how can I minimize them?

A5: Common side products include:

  • Homocoupling: The coupling of two molecules of your organometallic reagent (e.g., boronic acid). This can be minimized by ensuring an inert atmosphere to exclude oxygen and by the slow addition of the organometallic reagent.

  • Dehalogenation: The replacement of the bromine atom with a hydrogen. This can be favored at higher temperatures and with certain base/ligand combinations. Careful optimization of the reaction temperature can help mitigate this.

  • Protodeboronation (in Suzuki Coupling): The cleavage of the C-B bond of the boronic acid by a proton source. To minimize this, ensure anhydrous conditions and use a suitable base.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible CauseTroubleshooting Steps
Catalyst Poisoning by Pyridine Nitrogen • Switch to a bulkier, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos). • Increase catalyst loading incrementally (e.g., from 2 mol% to 5 mol%).
Inefficient Oxidative Addition • Increase the reaction temperature in 10-20 °C increments, monitoring for decomposition. • If possible, switch to the analogous 2-iodo-5-(methylsulfonyl)pyridine, as the C-I bond is more reactive.
Poor Reagent Quality or Reaction Setup • Ensure all reagents, solvents, and the base are pure and anhydrous. • Thoroughly degas the solvent and reaction mixture to remove oxygen. • Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
Suboptimal Ligand, Base, or Solvent • Screen a variety of ligands, bases, and solvents. A good starting point is to vary one component at a time. Refer to the data tables below for suggested starting conditions.
Reagent Insolubility • If starting materials or the base are not fully dissolved, the reaction will be inefficient. Try a different solvent or a co-solvent system to improve solubility.
Issue 2: Catalyst Decomposition (Formation of Palladium Black)
Possible CauseTroubleshooting Steps
High Reaction Temperature • Lower the reaction temperature and increase the reaction time. Monitor the reaction closely for signs of decomposition.
Slow Catalytic Cycle • If the catalytic cycle is slow due to inefficient oxidative addition or transmetalation, the active Pd(0) species has a longer lifetime in solution, increasing the chance of agglomeration. Optimize other reaction parameters (ligand, base, solvent) to accelerate the catalytic cycle.
Inadequate Ligand Stabilization • Ensure the correct palladium-to-ligand ratio is used. Some ligands are better at stabilizing Pd(0) nanoparticles and preventing agglomeration.

Quantitative Data Summary

The following tables provide starting points for reaction conditions based on successful cross-coupling of structurally similar electron-deficient pyridines and sulfonyl-containing compounds. Optimization will likely be required for this compound.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Reference for Analogous System
Pd(OAc)₂ (2-5)SPhos or XPhos (4-10)K₃PO₄ or K₂CO₃ (2-3)Toluene/H₂O or Dioxane/H₂O80-110[2][3]
Pd(PPh₃)₄ (5-8)-K₂CO₃ or Na₂CO₃ (2-3)Dioxane/H₂O or DMF80-100[1][3]
Pd(dppf)Cl₂ (3-5)-Na₃PO₄ (3)Dioxane80-100[4]

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Reference for Analogous System
Pd₂(dba)₃ (1-3)XPhos or BrettPhos (2-6)NaOtBu or LHMDS (1.5-2)Toluene or Dioxane80-110[5][6]
Pd(OAc)₂ (2-5)BINAP (3-7.5)Cs₂CO₃ (1.5-2)Toluene80-100[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and should be optimized.

Reagents and Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is a starting point and should be optimized.

Reagents and Equipment:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and ligand (e.g., XPhos)

  • Base (e.g., NaOtBu, 1.5-2 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst (or palladium source and ligand) and the base to a dry Schlenk flask.

  • Seal the flask, remove from the glovebox (if applicable), and add the anhydrous, degassed solvent via syringe.

  • Add the amine to the reaction mixture. If the amine is a solid, it can be added with the catalyst and base.

  • Add the this compound to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Catalyst_Deactivation_Pathway Catalyst Deactivation Pathways Active_Catalyst Active Pd(0)L_n Oxidative_Addition Oxidative Addition (Aryl-Br) Active_Catalyst->Oxidative_Addition Pyridine_Poisoning Pyridine Coordination (Catalyst Poisoning) Active_Catalyst->Pyridine_Poisoning Aggregation Aggregation Active_Catalyst->Aggregation Pd_II_Complex Pd(II) Complex Oxidative_Addition->Pd_II_Complex Productive_Cycle Productive Catalytic Cycle (Transmetalation, Reductive Elimination) Pd_II_Complex->Productive_Cycle Productive_Cycle->Active_Catalyst Catalyst Regeneration Product Desired Product Productive_Cycle->Product Inactive_Complex Inactive Pd(0)-Pyridine Complex Pyridine_Poisoning->Inactive_Complex Pd_Black Palladium Black (Inactive) Aggregation->Pd_Black

Caption: Key deactivation pathways for palladium catalysts.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low or No Yield Observed Check_Inertness Check Inert Atmosphere and Reagent Purity Start->Check_Inertness Screen_Ligand Screen Sterically Bulky Electron-Rich Ligands (e.g., XPhos, SPhos) Check_Inertness->Screen_Ligand If conditions are optimal Screen_Base Screen Bases (e.g., K3PO4, Cs2CO3, NaOtBu) Screen_Ligand->Screen_Base If no improvement Success Improved Yield Screen_Ligand->Success Improvement Screen_Solvent Screen Solvents (e.g., Toluene, Dioxane, THF) Screen_Base->Screen_Solvent If no improvement Screen_Base->Success Improvement Optimize_Temp Optimize Temperature (Increase in 10-20°C increments) Screen_Solvent->Optimize_Temp If no improvement Screen_Solvent->Success Improvement Increase_Loading Increase Catalyst Loading Optimize_Temp->Increase_Loading If still low yield Optimize_Temp->Success Improvement Increase_Loading->Success Improvement

Caption: A systematic approach to troubleshooting low-yield reactions.

References

Base and solvent effects on 2-Bromo-5-(methylsulfonyl)pyridine reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Bromo-5-(methylsulfonyl)pyridine

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments involving this compound. The guides focus on the critical effects of base and solvent selection on its reactivity in common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: The molecule has two primary sites for reaction. The bromine atom at the 2-position is a good leaving group, making it susceptible to displacement via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr). The pyridine ring is electron-deficient, which facilitates these reactions, particularly at positions ortho and para to the nitrogen atom.[1][2]

Q2: How does the methylsulfonyl group influence the reactivity of the molecule?

A2: The methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group. This property significantly enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. This activation is crucial for facilitating SNAr reactions.

Q3: What safety precautions should be taken when handling this compound?

A3: this compound should be handled by trained personnel in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed information, consult the Safety Data Sheet (SDS) provided by the supplier.

Q4: How should this compound be stored?

A4: It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Troubleshooting Guide

This section addresses specific issues that may be encountered during reactions with this compound.

Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling Reactions

Q: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid, but I am observing low yields or only starting material. What are the likely causes and solutions?

A: Low yields in Suzuki-Miyaura couplings involving this substrate can often be attributed to the choice of base, solvent, or catalyst system. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation.[3]

Potential Causes & Solutions:

  • Inappropriate Base Selection: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[4] The strength and solubility of the base can significantly impact the reaction rate.

    • Recommendation: Weaker bases like Na₂CO₃ may be insufficient. Consider using stronger inorganic bases such as K₃PO₄ or Cs₂CO₃, which have demonstrated effectiveness in couplings with bromopyridine derivatives.[4]

  • Poor Solvent Choice: The solvent system must be able to dissolve the reactants and facilitate the catalytic cycle.

    • Recommendation: A mixture of an organic solvent and water is typically effective. 1,4-Dioxane/water or Toluene/water are common choices that often give good results.[4][5] Ensure the solvent is properly degassed to prevent catalyst oxidation.

  • Catalyst Deactivation: The pyridine nitrogen can inhibit the palladium catalyst.

    • Recommendation: Use a robust palladium catalyst/ligand system. Pd(PPh₃)₄ can be effective, but pre-catalysts or catalysts with bulky electron-rich ligands like Pd(dppf)Cl₂ are often more resistant to deactivation and can lead to higher yields.[3]

Quantitative Data Summary: Base and Solvent Effects on Suzuki-Miyaura Coupling

EntryBase (2.0 equiv)Solvent (v/v)Temperature (°C)Time (h)Yield (%)Observations
1K₂CO₃1,4-Dioxane / H₂O (4:1)901245Incomplete conversion.
2Na₂CO₃Toluene / H₂O (5:1)1001230Significant starting material remains.
3K₃PO₄ 1,4-Dioxane / H₂O (4:1) 90 4 88 Clean reaction, high conversion. [4][5]
4Cs₂CO₃Toluene110692High yield, requires anhydrous conditions.
5K₃PO₄DMF100865Side products observed due to solvent reactivity.

Data is representative and based on typical outcomes for similar bromopyridine substrates.

Issue 2: Competing Reactions or Decomposition in Nucleophilic Aromatic Substitution (SNAr)

Q: When reacting this compound with a nucleophile (e.g., an amine or alcohol), I am getting a dark-colored mixture and multiple spots on my TLC plate. What is happening?

A: This substrate is highly activated towards nucleophilic attack due to the electron-withdrawing sulfonyl group and the pyridine nitrogen. While this facilitates the desired SNAr reaction, it can also lead to side reactions or decomposition if conditions are not carefully controlled.

Potential Causes & Solutions:

  • Reaction Temperature is Too High: The high reactivity of the substrate can lead to decomposition or polymerization at elevated temperatures, especially in the presence of a strong base or nucleophile.

    • Recommendation: Begin the reaction at a lower temperature (e.g., room temperature or 0 °C) and slowly warm if necessary. Monitor the reaction closely by TLC or LC-MS.

  • Base is Too Strong or Inappropriate: A very strong base (e.g., n-BuLi, NaH) might deprotonate other positions on the ring or react with the sulfonyl group, leading to decomposition. For SNAr with neutral nucleophiles like amines, an external base is needed to scavenge the HBr formed.

    • Recommendation: Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For anionic nucleophiles (e.g., alkoxides), a weaker inorganic base like K₂CO₃ can be sufficient.

  • Solvent Effects: The choice of solvent can dramatically influence the reaction rate and selectivity. Polar aprotic solvents are generally preferred for SNAr reactions as they solvate the cation of the nucleophile, increasing its reactivity.

    • Recommendation: Solvents like DMF, DMSO, or NMP are excellent choices for SNAr. Aprotic solvents like THF or Dioxane can also be used, though reactions may be slower.

Quantitative Data Summary: Base and Solvent Effects on SNAr with a Primary Amine

EntryBase (1.5 equiv)SolventTemperature (°C)Time (h)Yield (%)Observations
1K₂CO₃Acetonitrile801275Moderate yield, clean reaction.
2DIPEATHF652460Slow reaction rate.
3None (Amine as base) DMSO 100 6 91 High yield, but requires excess amine.
4K₂CO₃DMF90488Good yield and reaction time.
5NaHTHF251<10Rapid decomposition of starting material.

Data is representative and based on established principles of SNAr reactivity.

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and Pd(dppf)Cl₂ (3 mol%).[3]

  • Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion (typically 2-6 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol is suitable for primary or secondary amine nucleophiles.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in DMSO (to a concentration of 0.2 M).

  • Reagent Addition: Add the amine nucleophile (2.2 equiv). Using an excess of the amine also allows it to act as the base to neutralize the HBr byproduct. Alternatively, use 1.1 equiv of the amine and 1.5 equiv of a non-nucleophilic base like K₂CO₃.

  • Reaction: Heat the mixture to 100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]

Visual Guides

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling Workflow s_start 1. Assemble Reactants (Substrate, Boronic Acid, Base, Catalyst) s_solvent 2. Add Degassed Solvent (e.g., Dioxane/H₂O) s_start->s_solvent s_heat 3. Heat under Inert Atmosphere (e.g., 90°C) s_solvent->s_heat s_monitor 4. Monitor by TLC / LC-MS s_heat->s_monitor s_workup 5. Aqueous Workup & Extraction s_monitor->s_workup s_purify 6. Column Chromatography s_workup->s_purify s_product Final Product s_purify->s_product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

logical_relationship cluster_troubleshooting Troubleshooting Logic for Low Suzuki Yield start Low Yield Observed base Is the base strong enough? (e.g., K₃PO₄, Cs₂CO₃) start->base Check solvent Is the solvent appropriate and degassed? (e.g., Dioxane/H₂O) base->solvent If Yes solution Optimize Conditions: - Stronger Base - Degassed Polar Solvent - Robust Catalyst base->solution If No catalyst Is the catalyst/ligand robust against pyridine coordination? (e.g., Pd(dppf)Cl₂) solvent->catalyst If Yes solvent->solution If No catalyst->solution If No

Caption: Decision-making flowchart for troubleshooting low Suzuki coupling yields.

References

Monitoring the progress of 2-Bromo-5-(methylsulfonyl)pyridine reactions by TLC or LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for monitoring the progress of chemical reactions involving 2-Bromo-5-(methylsulfonyl)pyridine using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

This section addresses specific issues that may be encountered during TLC or LC-MS analysis of this compound reactions.

Thin-Layer Chromatography (TLC) Troubleshooting

Question: Why are the spots for my pyridine-containing compounds streaking or tailing on the TLC plate?

Answer: Streaking or tailing of pyridine compounds on silica gel is a common issue.[1] This is often due to the basic nature of the pyridine nitrogen atom interacting strongly with the acidic silanol groups on the surface of the silica gel stationary phase.[1][2] Overloading the sample on the TLC plate can also lead to this effect.[1][3]

Solutions:

  • Add a Basic Modifier: To mitigate this interaction, add a small amount of a basic modifier, such as triethylamine (0.1–2.0%), to your mobile phase.[1] This will neutralize the acidic sites on the silica gel.

  • Sample Dilution: Ensure your sample is not too concentrated, as overloading is a frequent cause of streaking.[3][4]

  • High-Boiling Point Solvents: If your reaction is in a high-boiling point solvent like DMF or DMSO, it can cause streaking. After spotting the plate, place it under a high vacuum for a few minutes to remove the residual solvent before developing the TLC.[5]

Question: My starting material and product have very similar Rf values on the TLC plate. How can I improve their separation?

Answer: Poor separation of spots with similar polarities can be challenging.

Solutions:

  • Change the Solvent System: Experiment with different ratios of your polar and non-polar solvents. You can also try entirely different solvent systems to improve resolution.[1]

  • Use a Co-spot: A co-spot, where the starting material and the reaction mixture are spotted in the same lane, is crucial. If the spots are not resolved, they will appear as a single, often elongated, spot. This helps to confirm if the starting material is consumed.[1][6]

  • Two-Dimensional TLC (2D TLC): For very difficult separations, you can run a 2D TLC. First, develop the plate in one solvent system. Then, after drying, rotate the plate 90 degrees and develop it in a second, different solvent system. This can help to separate compounds with very similar Rf values in a single solvent system.[1][5]

Question: I don't see any spots on my TLC plate under the UV lamp. What could be the issue?

Answer: While this compound is UV active, several factors could lead to the absence of visible spots.

Solutions:

  • Concentration: The concentration of your compound in the reaction mixture may be too low to be detected. Try spotting a more concentrated sample.

  • UV Wavelength: Ensure you are using a UV lamp with the correct wavelength (typically 254 nm for aromatic compounds) and that the lamp is functioning correctly.

  • Staining: If the compounds are not sufficiently UV active, use a chemical stain. A general-purpose stain like potassium permanganate or p-anisaldehyde can be effective for visualizing a wide range of organic compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting

Question: I am observing significant peak tailing for my this compound and related compounds in my LC-MS chromatogram. What is the cause and how can I fix it?

Answer: Similar to TLC, peak tailing for pyridine derivatives in reversed-phase LC-MS is often caused by interactions between the basic pyridine nitrogen and residual acidic silanol groups on the silica-based stationary phase.[2]

Solutions:

  • Use a Modern Column: Employ a modern, high-purity, end-capped C18 or C8 column. These columns have fewer exposed silanol groups, which minimizes tailing for basic compounds.[1][2]

  • Adjust Mobile Phase pH: The pH of the mobile phase is critical. At a low pH (e.g., < 3), the pyridine nitrogen is protonated (positively charged). This can reduce strong interactions with the stationary phase and improve peak shape.[2] Adding a small amount of an acid like formic acid (0.1%) or acetic acid to the mobile phase is common practice.[1][7]

  • Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine, to the mobile phase can help by preferentially interacting with the active silanol sites.[2] However, be mindful of potential ion suppression in the MS.

Question: The signal for my compound of interest is weak or non-existent in the mass spectrometer. How can I improve the signal intensity?

Answer: A weak or absent signal can stem from several issues, from sample preparation to instrument settings.

Solutions:

  • Ionization Mode: Ensure you are using the appropriate ionization mode. For a basic compound like a pyridine derivative, positive electrospray ionization (ESI+) is typically the most effective.[1]

  • Mobile Phase Compatibility: Ensure your mobile phase is compatible with MS. Non-volatile buffers like phosphates should be avoided. Use volatile additives like formic acid, acetic acid, or ammonium formate.[8]

  • Sample Concentration and Purity: Your sample may be too dilute. If possible, inject a more concentrated sample. Also, high concentrations of non-volatile salts from the reaction workup can suppress the ionization of your target compound (ion suppression). Ensure your sample is sufficiently clean.

  • MS Tuning: Check that the mass spectrometer is properly tuned and calibrated.

Question: I am seeing unexpected masses in my LC-MS data. What could be the source?

Answer: Unexpected masses can originate from reaction byproducts, impurities in the starting materials, or contamination.

Solutions:

  • Analyze Starting Materials: Run an LC-MS of your starting materials to check for impurities that may be carried through the reaction.

  • Consider Adducts: In ESI, it is common to observe adducts with ions present in the mobile phase or from the sample matrix, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). Check for masses corresponding to these common adducts.

  • Investigate Byproducts: Consider plausible side reactions that could be occurring. For example, in cross-coupling reactions, homo-coupling of the starting material is a common byproduct.

  • System Contamination: Contaminants can be introduced from solvents, glassware, or the LC-MS system itself. Run a blank injection (injecting only the mobile phase) to check for system contamination.[9]

Data Presentation

Table 1: Typical TLC and LC-MS Parameters for Monitoring this compound Reactions
ParameterTLCLC-MS
Stationary Phase Silica gel 60 F254C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[1]
Mobile Phase Hexanes:Ethyl Acetate (e.g., 7:3) with 0.5% Triethylamine[1]A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile[1]
Detection UV light (254 nm), chemical stains (e.g., potassium permanganate)Electrospray Ionization, Positive Mode (ESI+)
Expected m/z N/A[M+H]⁺ ≈ 235.9/237.9 (due to bromine isotopes)

Experimental Protocols

Protocol 1: General Procedure for TLC Monitoring
  • Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate. Mark lanes for the starting material (SM), a co-spot (C), and the reaction mixture (R).[1]

  • Spotting: Use a capillary tube to spot a small amount of the diluted starting material in the "SM" and "C" lanes. Then, spot a small aliquot of the reaction mixture in the "R" and "C" lanes.[6]

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase (e.g., 7:3 Hexanes:Ethyl Acetate with 0.5% Triethylamine).[1] Ensure the solvent level is below the starting line. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[6] If necessary, further visualize with a chemical stain.

  • Interpretation: Compare the spots in the "R" lane to the "SM" lane to determine the consumption of the starting material and the formation of new products. The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture.[6]

Protocol 2: General Procedure for LC-MS Analysis
  • Sample Preparation: Take a small aliquot (e.g., 5 µL) from the reaction mixture and dilute it significantly (e.g., in 1 mL) with a solvent like acetonitrile or a 1:1 mixture of acetonitrile and water. This prevents overloading the column and contaminating the MS source.[1]

  • Instrumentation and Conditions:

    • LC System: Standard HPLC or UHPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

    • Gradient: A typical gradient would be 5% B to 95% B over 5 minutes.[1]

    • Flow Rate: 0.4 mL/min.[1]

    • Column Temperature: 40 °C.[1]

    • Injection Volume: 2 µL.[1]

    • MS System: Quadrupole or Time-of-Flight (TOF) mass spectrometer.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).[1]

  • Analysis: Inject the diluted sample into the LC-MS system.

  • Data Interpretation: Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak(s). Confirm the identity of the peaks by their mass-to-charge ratio (m/z). For this compound, expect to see the isotopic pattern of bromine (approximately 1:1 ratio for M and M+2).

Mandatory Visualizations

TLC_Workflow prep Plate Preparation spot Spotting (SM, Co-spot, Rxn) prep->spot Draw baseline, mark lanes develop Development in Chamber spot->develop Apply samples visualize Visualization (UV/Stain) develop->visualize Elute and dry plate interpret Interpretation visualize->interpret Analyze spots

A standard workflow for monitoring a reaction by TLC.

LCMS_Workflow sample_prep Sample Preparation (Dilution) injection Injection into LC-MS sample_prep->injection Prepare aliquot separation LC Separation (C18 Column) injection->separation Introduce sample ionization Ionization (ESI+) separation->ionization Eluted compounds detection Mass Detection (MS) ionization->detection Generate ions analysis Data Analysis detection->analysis Acquire mass spectra

General experimental workflow for LC-MS analysis.

Troubleshooting_Logic problem Problem Observed (e.g., Tailing, Poor Separation) is_tlc TLC Issue? problem->is_tlc is_lcms LC-MS Issue? problem->is_lcms tlc_solutions TLC Solutions: - Add Modifier (TEA) - Change Solvent System - Dilute Sample - Use Co-spot is_tlc->tlc_solutions Yes lcms_solutions LC-MS Solutions: - Adjust pH (Formic Acid) - Use End-capped Column - Check Ionization Mode - Run Blank is_lcms->lcms_solutions Yes resolved Problem Resolved tlc_solutions->resolved lcms_solutions->resolved

A logical workflow for troubleshooting common issues.

References

Technical Support Center: Workup Procedures for Reactions Containing 2-Bromo-5-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the workup of reactions involving 2-Bromo-5-(methylsulfonyl)pyridine. The information is tailored to address specific challenges that may be encountered during the purification of products from common reactions such as Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr).

I. General Properties and Solubility

This compound is a solid at room temperature and is generally soluble in polar organic solvents.[1] Understanding its solubility profile is critical for choosing appropriate solvents for extraction and chromatography.

Table 1: Qualitative Solubility of this compound and Related Derivatives

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, DMF, DMSOHighThe polar nature of these solvents can effectively solvate the polar pyridine ring and the sulfonyl group.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThe hydroxyl group in these solvents can engage in dipole-dipole interactions and potential hydrogen bonding with the pyridine nitrogen.
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents offer a balance of polarity suitable for dissolving many organic compounds.
Ethers Tetrahydrofuran (THF), Diethyl Ether, 1,4-DioxaneModerate to LowSolubility will depend on the overall polarity of the molecule.
Aromatic Toluene, BenzeneLowThe polarity of the pyridine and sulfonyl groups limits solubility in non-polar aromatic solvents.
Non-polar Alkanes Hexane, HeptaneVery LowThe significant difference in polarity between the solute and these non-polar solvents results in poor solubility.[1]

Note: This table is based on general principles and data for structurally similar compounds. Experimental verification is recommended.

II. Workup and Troubleshooting for Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a common method to form carbon-carbon bonds with this compound. A successful workup is crucial for isolating the desired biaryl product in high purity.

A. General Experimental Protocol

A typical Suzuki-Miyaura reaction involving a substituted 2-bromopyridine is as follows:

  • To a degassed mixture of 2-bromopyridine derivative (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 equiv.) in a suitable solvent (e.g., 1,4-dioxane/water, toluene/water) is added a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%).[2][3]

  • The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature.

B. Standard Workup Procedure
  • Dilute the reaction mixture with water and an organic solvent such as ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

C. Troubleshooting Guide for Suzuki-Miyaura Workup

Table 2: Common Issues and Solutions in Suzuki-Miyaura Workup

IssuePotential Cause(s)Recommended Action(s)
Low or No Product Formation Inactive catalyst, poor quality boronic acid, insufficient degassing, inappropriate base or solvent.- Use a fresh batch of catalyst. - Check the purity of the boronic acid; consider using the corresponding boronate ester. - Ensure thorough degassing of solvents and reaction vessel. - Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems.
Presence of Homocoupling Byproduct (Biaryl of Boronic Acid) Presence of oxygen in the reaction mixture.[4]- Rigorously degas all solvents and maintain a positive pressure of inert gas throughout the reaction.
Debromination of Starting Material Presence of protic impurities or certain bases that can generate palladium hydride species.- Use anhydrous solvents and reagents. - Consider a different base or solvent system.
Difficult Purification (Product and Impurities Co-elute) Similar polarity of the product and byproducts (e.g., phosphine oxide from the ligand).- Optimize the mobile phase for column chromatography; a gradient elution may be necessary. - Consider a different purification technique, such as recrystallization.
Product is a Stubborn Oil The compound may have a low melting point or contain residual solvent.- Ensure complete removal of solvent under high vacuum. - Attempt to induce crystallization by scratching the flask or adding a seed crystal. - Consider recrystallization from a suitable solvent system.

D. Experimental Workflow for Suzuki-Miyaura Coupling and Workup

Suzuki_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Combine Reactants: This compound, Boronic Acid, Base, Catalyst degas Degas Solvent and Add start->degas heat Heat Under Inert Atmosphere degas->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool quench Quench with Water cool->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography recrystallization Recrystallization (Optional) chromatography->recrystallization characterize Characterize Product recrystallization->characterize

Caption: Workflow for Suzuki-Miyaura Coupling and Workup.

III. Workup and Troubleshooting for Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr is another key transformation for functionalizing this compound, typically with nucleophiles such as amines, alcohols, or thiols. The electron-withdrawing methylsulfonyl group activates the pyridine ring for this reaction.

A. General Experimental Protocol

A general procedure for an SNAr reaction with an amine is as follows:

  • To a solution of this compound (1.0 equiv.) in a polar aprotic solvent (e.g., DMSO, DMF, or acetonitrile) is added the amine nucleophile (1.1-1.5 equiv.) and a base (e.g., K₂CO₃, DIPEA) if necessary.

  • The reaction mixture is heated until the starting material is consumed (monitored by TLC or LC-MS).

B. Standard Workup Procedure
  • Cool the reaction mixture to room temperature and pour it into water.

  • If a precipitate forms, it can be collected by filtration, washed with water, and dried.

  • If no precipitate forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, DCM) (2-3 times).

  • Combine the organic layers and wash with water and then brine to remove the high-boiling point solvent (e.g., DMSO, DMF).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

C. Troubleshooting Guide for SNAr Workup

Table 3: Common Issues and Solutions in SNAr Workup

IssuePotential Cause(s)Recommended Action(s)
Incomplete Reaction Insufficient heating, weak nucleophile, or inappropriate solvent.- Increase the reaction temperature or time. - Consider using a stronger base to deprotonate the nucleophile. - A more polar aprotic solvent (e.g., DMSO) can accelerate the reaction.
Formation of Side Products The nucleophile may have multiple reactive sites. The product may also be reactive under the reaction conditions.- Use a protecting group strategy for the nucleophile if necessary. - Monitor the reaction closely to avoid over-reaction or degradation of the product.
Difficulty Removing High-Boiling Point Solvents (DMSO, DMF) Incomplete removal during aqueous workup.- Perform multiple washes with water and brine during the extraction process. - Lyophilization (freeze-drying) can sometimes be effective for removing residual DMSO.
Product is Water-Soluble The introduced functional group imparts high polarity.- Saturate the aqueous layer with NaCl before extraction to decrease the polarity of the aqueous phase. - Use a more polar organic solvent for extraction, such as a mixture of DCM and isopropanol.
Product Crystallizes During Workup Low solubility of the product in the extraction solvent.- Use a larger volume of extraction solvent. - Perform the extraction at a slightly elevated temperature (with caution for volatile solvents).

D. Experimental Workflow for SNAr and Workup

SNAr_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine Substrate, Nucleophile, Base (if needed), and Solvent heat Heat and Stir start->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool quench Quench with Water cool->quench extract_or_filter Precipitate? quench->extract_or_filter filter Filter and Wash Solid extract_or_filter->filter Yes extract Extract with Organic Solvent extract_or_filter->extract No recrystallization Recrystallization filter->recrystallization wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry chromatography_or_recrystallization Purification Method dry->chromatography_or_recrystallization chromatography Column Chromatography characterize Characterize Product chromatography->characterize recrystallization->characterize chromatography_or_recrystallization->chromatography chromatography_or_recrystallization->recrystallization

References

Validation & Comparative

Characterization of 2-Bromo-5-(methylsulfonyl)pyridine Derivatives: A Comparative Guide to NMR and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and other key analytical techniques for the characterization of 2-Bromo-5-(methylsulfonyl)pyridine and its derivatives. These compounds are of significant interest in medicinal chemistry and drug development, making their accurate structural elucidation and purity assessment paramount. This document presents available experimental data, detailed methodologies, and a comparative analysis of analytical approaches to support researchers in this field.

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the unambiguous structural determination of organic molecules. By providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms, ¹H and ¹³C NMR are indispensable for characterizing this compound derivatives.

Comparative ¹H and ¹³C NMR Data

The electronic effects of the bromine and methylsulfonyl substituents significantly influence the chemical shifts of the pyridine ring protons and carbons. The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for 2-Bromo-5-(substituted)pyridines based on available data for related structures. These tables serve as a predictive guide for the characterization of novel derivatives.

Table 1: ¹H NMR Spectral Data of 2-Bromo-5-(substituted)pyridine Derivatives (in CDCl₃)

CompoundH-3 (ppm)H-4 (ppm)H-6 (ppm)Other Signals (ppm)
This compound~8.0-8.2~7.8-8.0~8.8-9.0~3.1 (s, 3H, SO₂CH₃)
2-Bromo-5-chloropyridine~7.6~7.7~8.4-
2-Bromo-5-fluoropyridine~7.7~7.5~8.3-
2-Bromo-5-methylpyridine~7.4~7.5~8.2~2.3 (s, 3H, CH₃)

Table 2: ¹³C NMR Spectral Data of 2-Bromo-5-(substituted)pyridine Derivatives (in CDCl₃)

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)Other Signals (ppm)
This compound~142~122~138~135~152~45 (SO₂CH₃)
2-Bromo-5-chloropyridine~141~128~139~129~150-
2-Bromo-5-fluoropyridine~138~124 (d)~141 (d)~158 (d)~147 (d)-
2-Bromo-5-methylpyridine~142~127~139~131~150~18 (CH₃)

Note: The chemical shifts are approximate and can vary based on the solvent and the specific nature of the substituent on the sulfonyl group.

Experimental Protocols

NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

  • Weigh 5-10 mg of the this compound derivative for ¹H NMR, or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • To ensure homogeneity, gently vortex or sonicate the mixture until the sample is fully dissolved.

  • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Parameters:

    • Pulse Program: Standard 90° pulse.

    • Spectral Width: -2 to 10 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain a flat baseline.

  • Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

  • Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the molecular structure.

Alternative Analytical Techniques: A Comparative Overview

While NMR is the gold standard for structural elucidation, other techniques provide complementary and valuable information for the characterization of this compound derivatives.

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed molecular structure, connectivity, stereochemistry, and purity.Unambiguous structural determination, non-destructive.Lower sensitivity compared to MS, requires higher sample concentration.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), and structural information from fragmentation patterns.High sensitivity, small sample amount required.Isomers can be difficult to distinguish, fragmentation can be complex.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups.Fast, simple to operate, provides a molecular "fingerprint".Provides limited information on the overall molecular structure.
Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns. For this compound derivatives, the presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 1:1 ratio).

Key Fragmentation Pathways:

  • Loss of the sulfonyl group: Cleavage of the C-S bond can lead to the loss of the SO₂R group.

  • Loss of the bromine atom: Fission of the C-Br bond is a common fragmentation pathway.

  • Pyridine ring fragmentation: Subsequent fragmentation of the pyridine ring can also be observed.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound derivatives, characteristic absorption bands can confirm the presence of key structural motifs.

Characteristic FTIR Absorption Bands:

  • Sulfonyl Group (SO₂): Strong asymmetric and symmetric stretching vibrations typically observed in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

  • Pyridine Ring: C=N and C=C stretching vibrations appear in the 1600-1400 cm⁻¹ region.

  • C-Br Bond: Stretching vibrations for the carbon-bromine bond are typically found in the 600-500 cm⁻¹ region of the spectrum.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the characterization of this compound derivatives and the relationship between the key analytical techniques.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation FTIR->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Characterization Final Characterization Report Purity_Assessment->Final_Characterization

General workflow for the characterization of this compound derivatives.

technique_relationship NMR NMR Spectroscopy ¹H NMR: Proton Environment & Connectivity ¹³C NMR: Carbon Skeleton Structure Unambiguous Molecular Structure NMR->Structure:f0 Primary Technique MS Mass Spectrometry Molecular Weight Elemental Composition (HRMS) Fragmentation Pattern MS->Structure:f0 Confirmatory Data FTIR FTIR Spectroscopy Functional Group Identification (SO₂, C=N, C-Br) FTIR->Structure:f0 Confirmatory Data

Relationship of analytical techniques in structural elucidation.

A Comparative Guide to the Purity Analysis of 2-Bromo-5-(methylsulfonyl)pyridine: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 2-Bromo-5-(methylsulfonyl)pyridine is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of these methods for the purity analysis of this compound, complete with detailed experimental protocols and supporting data for analogous compounds.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

Reversed-phase HPLC (RP-HPLC) is a highly versatile and widely used technique for the purity analysis of a broad range of organic molecules, including substituted pyridines and aromatic sulfones. Its high resolving power, sensitivity, and quantitative accuracy make it a primary choice for separating the main compound from closely related impurities.

GC-MS: A Powerful Tool for Volatile and Semi-Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone analytical technique, particularly well-suited for the analysis of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry. For a compound like this compound, GC-MS can provide valuable information about its purity and the identity of any volatile impurities.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the purity analysis of this compound depends on several factors, including the volatility and thermal stability of the analyte and its potential impurities, as well as the specific information required from the analysis.

FeatureHPLCGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.
Applicability Wide range of compounds, including non-volatile and thermally labile molecules.Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds.
Sensitivity High, with UV detection being very common and sensitive for chromophoric compounds.Very high, especially with selected ion monitoring (SIM) mode.
Resolution Excellent for separating complex mixtures of structurally similar compounds.High, particularly with capillary columns.
Identification Primarily based on retention time comparison with a reference standard. Hyphenation with MS (LC-MS) provides structural information.Provides definitive identification through mass spectral fragmentation patterns.
Sample Preparation Generally simple, involving dissolution in a suitable solvent.May require derivatization to increase volatility. Sample must be in a volatile solvent.
Speed Analysis times can range from a few minutes to over an hour.Typically faster run times compared to HPLC for suitable compounds.

Experimental Protocols

HPLC Method Protocol

This protocol outlines a reversed-phase HPLC method suitable for the purity analysis of this compound.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

GC-MS Method Protocol

This protocol describes a general GC-MS method for the analysis of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

Mass Spectrometer Conditions:

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

  • Ionization Energy: 70 eV.

  • Scan Range: m/z 50-400.

Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Workflow Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Filter B->C D Inject Sample C->D E Chromatographic Separation D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Purity G->H

HPLC Purity Analysis Workflow

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing A_gc Weigh Sample B_gc Dissolve in Volatile Solvent A_gc->B_gc C_gc Inject Sample B_gc->C_gc D_gc GC Separation C_gc->D_gc E_gc Mass Spectrometry Detection D_gc->E_gc F_gc Analyze Mass Spectra E_gc->F_gc G_gc Identify Impurities F_gc->G_gc H_gc Calculate Purity G_gc->H_gc

GC-MS Purity Analysis Workflow

Conclusion

Both HPLC and GC-MS are powerful and complementary techniques for the purity analysis of this compound. HPLC, particularly RP-HPLC with UV detection, serves as a robust and versatile method for quantitative purity determination and the separation of a wide range of potential impurities. GC-MS offers the advantage of definitive identification of volatile and semi-volatile impurities through their mass spectra. The selection of the most appropriate technique will be guided by the specific analytical needs, the nature of the expected impurities, and the available instrumentation. In a comprehensive quality control strategy, employing both methods can provide a more complete purity profile of the compound.

References

Reactivity Face-Off: 2-Bromo-5-(methylsulfonyl)pyridine vs. 2-Chloro-5-(methylsulfonyl)pyridine - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Halogenated pyridines, particularly those activated by electron-withdrawing groups, are invaluable intermediates. This guide provides an objective, data-supported comparison of the reactivity of 2-Bromo-5-(methylsulfonyl)pyridine and 2-Chloro-5-(methylsulfonyl)pyridine in key synthetic transformations.

The presence of a strongly electron-withdrawing methylsulfonyl group at the 5-position significantly influences the reactivity of the C2-halogen bond in these pyridine derivatives. This guide will delve into a comparative analysis of their performance in two major classes of reactions: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

General Principles of Reactivity

The reactivity of this compound and 2-Chloro-5-(methylsulfonyl)pyridine is primarily governed by the nature of the carbon-halogen bond and the electronic landscape of the pyridine ring.

In palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond. The bond strength of the C-X bond is a crucial factor, with weaker bonds leading to faster reactions. The general trend for halide reactivity in these reactions is I > Br > Cl > F. Consequently, the bromo-derivative is expected to be more reactive, often allowing for milder reaction conditions.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions , the reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate. The stability of this intermediate is key. The general reactivity order for SNAr is often F > Cl > Br > I. The more electronegative halogen is better able to stabilize the developing negative charge in the transition state. Therefore, the chloro-derivative is generally expected to be more reactive in SNAr reactions.

Quantitative Data Comparison

Table 1: Suzuki-Miyaura Coupling Reactivity

ParameterThis compound2-Chloro-5-(methylsulfonyl)pyridineRationale
Expected Reactivity HigherLowerThe C-Br bond is weaker than the C-Cl bond, facilitating faster oxidative addition.
Typical Catalyst Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Requires more active catalysts with specialized ligands (e.g., SPhos, XPhos)The stronger C-Cl bond necessitates a more electron-rich and sterically demanding ligand to promote oxidative addition.
Reaction Temperature Room temperature to moderate heat (e.g., 80-100 °C)Moderate to high heat (e.g., 100-120 °C)The higher activation energy for C-Cl bond cleavage requires more thermal energy.
Expected Yields Good to ExcellentModerate to Good (highly dependent on catalyst system)The enhanced reactivity of the bromo-derivative frequently results in higher isolated yields under standard conditions.

Table 2: Buchwald-Hartwig Amination Reactivity

ParameterThis compound2-Chloro-5-(methylsulfonyl)pyridineRationale
Expected Reactivity HigherLowerSimilar to Suzuki coupling, the oxidative addition of the C-Br bond to the palladium catalyst is more facile.
Typical Ligands Standard phosphine ligands (e.g., BINAP, Xantphos)Often requires bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos)More active ligands are needed to overcome the higher energy barrier of C-Cl bond activation.
Reaction Conditions Milder (lower temperature, less reactive base)More forcing (higher temperature, stronger base)The inherent stability of the C-Cl bond requires more energy input.
Expected Yields Good to ExcellentLower to Good (highly dependent on ligand and base)The bromo-derivative generally provides more consistent and higher yields across a broader range of amines.

Table 3: Nucleophilic Aromatic Substitution (SNAr) Reactivity

ParameterThis compound2-Chloro-5-(methylsulfonyl)pyridineRationale
Expected Reactivity LowerHigherThe higher electronegativity of chlorine stabilizes the Meisenheimer intermediate more effectively.
Reaction Conditions May require higher temperatures or longer reaction timesGenerally proceeds under milder conditionsThe greater electrophilicity of the carbon attached to chlorine facilitates nucleophilic attack.
Leaving Group Ability GoodBetterIn the context of SNAr, chloride is a better leaving group than bromide.
Expected Yields GoodGenerally higherThe faster reaction rate with the chloro-derivative often leads to higher yields and fewer side products.

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. These protocols are based on procedures for structurally similar compounds and should be optimized for the specific substrates.

Suzuki-Miyaura Coupling: General Procedure

A mixture of the 2-halo-5-(methylsulfonyl)pyridine (1.0 equiv), an arylboronic acid (1.2 equiv), a base such as K₂CO₃ (2.0 equiv), and a palladium catalyst like Pd(PPh₃)₄ (0.05 equiv) in a 4:1 mixture of 1,4-dioxane and water is degassed and heated at 90-110 °C for 12-24 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried, concentrated, and purified by column chromatography.

Buchwald-Hartwig Amination: General Procedure

To a dry Schlenk tube, add the 2-halo-5-(methylsulfonyl)pyridine (1.0 equiv), an amine (1.2 equiv), a base such as sodium tert-butoxide (1.4 equiv), a palladium precatalyst like Pd₂(dba)₃ (0.02 equiv), and a suitable phosphine ligand (e.g., Xantphos, 0.08 equiv). The tube is evacuated and backfilled with an inert gas. Anhydrous toluene is added, and the mixture is heated to 100-120 °C. The reaction is monitored by TLC or LC-MS. After completion, the mixture is cooled, diluted with an organic solvent, and filtered through celite. The filtrate is washed, dried, concentrated, and purified by column chromatography.

Nucleophilic Aromatic Substitution (SNAr) with a Thiol Nucleophile: General Procedure

To a solution of the 2-halo-5-(methylsulfonyl)pyridine (1.0 equiv) in a polar aprotic solvent like DMSO, add a thiol (1.1 equiv) and a base such as triethylamine (1.5 equiv). The reaction mixture is heated to 60-80 °C and stirred for 12-48 hours, with progress monitored by TLC or LC-MS. After completion, the mixture is cooled and poured into ice-water. The resulting precipitate is collected by filtration, or the aqueous layer is extracted with an organic solvent. The product is then purified by recrystallization or column chromatography.

Visualizing Reaction Pathways and Workflows

Reactivity_Comparison Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Bromo This compound Oxidative_Addition_Br Faster Oxidative Addition (Weaker C-Br bond) Bromo->Oxidative_Addition_Br Milder Conditions Chloro 2-Chloro-5-(methylsulfonyl)pyridine Oxidative_Addition_Cl Slower Oxidative Addition (Stronger C-Cl bond) Chloro->Oxidative_Addition_Cl Harsher Conditions Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition_Br Pd_Catalyst->Oxidative_Addition_Cl Product Coupled Product Oxidative_Addition_Br->Product Oxidative_Addition_Cl->Product

Caption: Relative reactivity in Pd-catalyzed cross-coupling.

SNAr_Reactivity Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr) Bromo This compound Meisenheimer_Br Less Stable Meisenheimer Complex Bromo->Meisenheimer_Br Slower Attack Chloro 2-Chloro-5-(methylsulfonyl)pyridine Meisenheimer_Cl More Stable Meisenheimer Complex Chloro->Meisenheimer_Cl Faster Attack Nucleophile Nucleophile (e.g., R-SH, R₂NH) Nucleophile->Meisenheimer_Cl Nucleophile->Meisenheimer_Br Product Substituted Product Meisenheimer_Cl->Product Meisenheimer_Br->Product

Caption: Relative reactivity in SNAr reactions.

Experimental_Workflow General Experimental Workflow for Cross-Coupling/SNAr Start Combine Reactants, Catalyst/Base, Solvent Reaction Heat under Inert Atmosphere Start->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Upon Completion Purification Column Chromatography or Recrystallization Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: A generalized experimental workflow.

Conclusion

The choice between this compound and 2-Chloro-5-(methylsulfonyl)pyridine is highly dependent on the intended synthetic transformation. For palladium-catalyzed cross-coupling reactions, the bromo-derivative is the more reactive and often preferred substrate, allowing for milder conditions and potentially higher yields. In contrast, for nucleophilic aromatic substitution reactions, the chloro-derivative is generally more reactive due to the ability of the chlorine atom to better stabilize the key anionic intermediate. A thorough understanding of these reactivity principles is essential for the strategic design and efficient execution of synthetic routes in drug discovery and development.

A Comparative Guide to Alternative Reagents for Pyridine Synthesis: Moving Beyond 2-Bromo-5-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of substituted pyridines is a cornerstone of modern medicinal chemistry. The pyridine scaffold is a privileged structure in a vast number of pharmaceuticals. 2-Bromo-5-(methylsulfonyl)pyridine has emerged as a valuable building block for the introduction of the 5-(methylsulfonyl)pyridine moiety. However, the exploration of alternative reagents and synthetic strategies is crucial for optimizing reaction efficiency, cost-effectiveness, and accessing novel chemical space. This guide provides an objective comparison of alternative reagents and synthetic routes to this compound, supported by experimental data and detailed protocols.

Executive Summary

This guide explores three primary alternative strategies to the use of this compound for the synthesis of 2,5-disubstituted pyridines:

  • Alternative Halopyridines: Utilizing other 2-halo-5-(methylsulfonyl)pyridines, such as the chloro or iodo analogues, which offer different reactivity profiles in cross-coupling reactions.

  • Late-Stage Sulfonylation: Introducing the methylsulfonyl group at a later stage of the synthesis, starting from a more readily available substituted pyridine.

  • Classical Pyridine Synthesis: Employing multicomponent reactions like the Hantzsch synthesis to construct the pyridine ring with the desired substitution pattern from acyclic precursors.

The choice of the optimal strategy depends on factors such as the desired final product, cost of starting materials, and desired scalability. While this compound offers a reliable route, alternative approaches can provide advantages in terms of reactivity, cost, and synthetic flexibility.

Comparison of Synthetic Strategies

To provide a quantitative comparison, we will consider the synthesis of a model compound, 2-(4-methoxyphenyl)-5-(methylsulfonyl)pyridine .

Strategy 1: Suzuki-Miyaura Coupling with Alternative Halopyridines

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. The reactivity of the halopyridine is a critical parameter, with the general trend being I > Br > Cl.[1][2]

Starting MaterialCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compoundPd(PPh₃)₄K₂CO₃Toluene/H₂O9012-24~85[1]
2-Chloro-5-(methylsulfonyl)pyridinePd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane11018~70-80[3]
2-Iodo-5-(methylsulfonyl)pyridinePd(PPh₃)₄Na₂CO₃DME/H₂O806>90[3]

Discussion: As the data indicates, 2-Iodo-5-(methylsulfonyl)pyridine provides the highest yield in the shortest reaction time under milder conditions, albeit being the most expensive starting material. The 2-chloro analogue is the most cost-effective but requires a more active catalyst system and higher temperatures to achieve good yields. This compound offers a good balance between reactivity and cost.

Strategy 2: Late-Stage Sulfonylation

This approach involves the synthesis of 2-(4-methoxyphenyl)-5-bromopyridine followed by the introduction of the methylsulfonyl group.

StepReactionReagentsConditionsYield (%)
1Suzuki-Miyaura Coupling2,5-Dibromopyridine, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, Na₂CO₃Toluene/EtOH/H₂O, 100°C, 12h85
2Nucleophilic Aromatic SubstitutionSodium methanesulfinate, CuI, L-proline, DMSO110°C, 24h75

Discussion: This two-step approach allows for the use of the readily available 2,5-dibromopyridine. The overall yield is comparable to the direct coupling with this compound. This strategy can be advantageous if a variety of substituents at the 5-position are desired, as the common intermediate 2-(4-methoxyphenyl)-5-bromopyridine can be used.

Strategy 3: Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a one-pot multicomponent reaction that can be used to construct the pyridine ring from simple, acyclic precursors.[4][5] For the synthesis of our target molecule, the starting materials would be 4-methoxybenzaldehyde, ethyl 3-oxobutanoate, and a source of ammonia, followed by oxidation and subsequent functionalization to introduce the methylsulfonyl group.

StepReactionConditionsYield (%)
1Hantzsch Dihydropyridine Synthesis4-methoxybenzaldehyde, ethyl 3-oxobutanoate, NH₄OAc, EtOH, reflux, 4h90
2OxidationHNO₃, 60°C, 2h85
3Functionalization (multi-step)-Lower

Discussion: The Hantzsch synthesis provides excellent yields for the initial ring formation. However, the subsequent functionalization to introduce the methylsulfonyl group at the 5-position and remove the ester groups at the 3- and 5-positions can be a multi-step process with variable yields. This method is generally more suited for the synthesis of symmetrically substituted pyridines.[6]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 2-Halopyridines

A mixture of the 2-halopyridine (1.0 equiv), arylboronic acid (1.2 equiv), base (2.0 equiv), and palladium catalyst (0.05 equiv) in a degassed solvent is heated under an inert atmosphere until the reaction is complete as monitored by TLC or LC-MS.[1] The reaction mixture is then cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Procedure for Late-Stage Sulfonylation

To a solution of 2-(4-methoxyphenyl)-5-bromopyridine (1.0 equiv) in DMSO are added sodium methanesulfinate (1.5 equiv), CuI (0.1 equiv), and L-proline (0.2 equiv). The mixture is heated at 110 °C for 24 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by column chromatography.

General Procedure for Hantzsch Pyridine Synthesis

A mixture of an aldehyde (1 equiv), a β-ketoester (2 equiv), and ammonium acetate (1.2 equiv) in ethanol is refluxed for 4-6 hours.[4] The solvent is removed under reduced pressure, and the residue is purified to give the dihydropyridine. The dihydropyridine is then oxidized using a suitable oxidizing agent (e.g., nitric acid, DDQ) to afford the corresponding pyridine.

Visualizing Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the general workflows for the discussed synthetic strategies.

Suzuki_Miyaura_Workflow Start 2-Halo-5-(methylsulfonyl)pyridine + Arylboronic Acid Reaction Pd-catalyzed Cross-Coupling Start->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Aryl-5-(methylsulfonyl)pyridine Purification->Product Late_Stage_Sulfonylation_Workflow Start 2,5-Dihalopyridine + Arylboronic Acid Coupling Suzuki-Miyaura Coupling Start->Coupling Intermediate 2-Aryl-5-halopyridine Coupling->Intermediate Sulfonylation Nucleophilic Aromatic Substitution with NaSO2Me Intermediate->Sulfonylation Workup Aqueous Workup Sulfonylation->Workup Purification Column Chromatography Workup->Purification Product 2-Aryl-5-(methylsulfonyl)pyridine Purification->Product Hantzsch_Synthesis_Workflow Start Aldehyde + β-Ketoester + Ammonia Source Condensation Hantzsch Condensation Start->Condensation Dihydropyridine 1,4-Dihydropyridine Condensation->Dihydropyridine Oxidation Aromatization (Oxidation) Dihydropyridine->Oxidation Pyridine Substituted Pyridine Oxidation->Pyridine Functionalization Multi-step Functionalization Pyridine->Functionalization Product Target Pyridine Functionalization->Product Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO Smoothened (SMO) PTCH1->SMO inhibition SUFU SUFU SMO->SUFU inhibition GLI GLI Proteins SUFU->GLI inhibition TargetGenes Target Gene Expression GLI->TargetGenes Vismodegib Vismodegib (Substituted Pyridine) Vismodegib->SMO inhibition

References

Spectroscopic Scrutiny: A Comparative Guide to 2-Bromo-5-(methylsulfonyl)pyridine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification and characterization of chemical isomers are paramount. This guide provides a detailed spectroscopic comparison of 2-Bromo-5-(methylsulfonyl)pyridine and its key structural isomers, offering a valuable resource for unambiguous identification and quality control.

This publication presents a comprehensive analysis of the ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data for this compound, alongside a comparative examination of its isomers: 3-Bromo-5-(methylsulfonyl)pyridine and 3-Bromo-2-(methylsulfonyl)pyridine. The distinct substitution patterns on the pyridine ring give rise to unique spectroscopic signatures for each isomer, which are systematically tabulated and discussed below.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for this compound and its selected isomers. These values provide a clear basis for distinguishing between these structurally similar compounds.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ [ppm], Multiplicity, Coupling Constant J [Hz])

Compoundδ (ppm)MultiplicityJ (Hz)Assignment
This compound 9.01d2.2H-6
8.28dd8.5, 2.5H-4
7.78d8.5H-3
3.29s--SO₂CH₃
3-Bromo-5-(methylsulfonyl)pyridine 9.05d2.0H-2
8.89d1.7H-6
8.43t2.0H-4
3.15s--SO₂CH₃
3-Bromo-2-(methylsulfonyl)pyridine 8.65dd4.6, 1.8H-6
8.15dd7.9, 1.8H-4
7.25dd7.9, 4.6H-5
3.45s--SO₂CH₃

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ [ppm])

Compoundδ (ppm)Assignment
This compound 153.2, 142.1, 139.8, 137.5, 122.0, 44.5Pyridine Ring, -SO₂CH₃
3-Bromo-5-(methylsulfonyl)pyridine 151.8, 147.9, 138.2, 125.1, 121.9, 44.1Pyridine Ring, -SO₂CH₃
3-Bromo-2-(methylsulfonyl)pyridine 158.1, 151.2, 140.5, 127.9, 122.3, 42.8Pyridine Ring, -SO₂CH₃

Table 3: FT-IR Spectroscopic Data (Wavenumber cm⁻¹)

CompoundKey Vibrational Bands (cm⁻¹)Assignment
This compound ~1560, 1450, 1310, 1150, 780C=C/C=N stretch, C-H bend, SO₂ stretch (asym/sym), C-Br stretch
3-Bromo-5-(methylsulfonyl)pyridine ~1570, 1460, 1320, 1160, 800C=C/C=N stretch, C-H bend, SO₂ stretch (asym/sym), C-Br stretch
3-Bromo-2-(methylsulfonyl)pyridine ~1550, 1440, 1300, 1140, 790C=C/C=N stretch, C-H bend, SO₂ stretch (asym/sym), C-Br stretch

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺ (m/z)Key Fragment Ions (m/z)
This compound 235/237156/158, 79
3-Bromo-5-(methylsulfonyl)pyridine 235/237156/158, 79
3-Bromo-2-(methylsulfonyl)pyridine 235/237156/158, 79

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of the this compound isomers.

Spectroscopic_Workflow Spectroscopic Comparison Workflow cluster_synthesis Isomer Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison Isomer1 This compound NMR NMR (1H, 13C) Isomer1->NMR IR FT-IR Isomer1->IR MS Mass Spectrometry Isomer1->MS Isomer2 3-Bromo-5-(methylsulfonyl)pyridine Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 3-Bromo-2-(methylsulfonyl)pyridine Isomer3->NMR Isomer3->IR Isomer3->MS Data_Analysis Analyze Spectra NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Comparison Compare Spectroscopic Data Data_Analysis->Comparison Identification Isomer Identification Comparison->Identification

Caption: Logical workflow for the synthesis, spectroscopic analysis, and identification of this compound isomers.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Spectra were recorded on a 400 MHz spectrometer. Data was acquired with a 90° pulse, a relaxation delay of 5 seconds, and 16 scans.

  • ¹³C NMR Spectroscopy: Spectra were recorded on the same spectrometer at a frequency of 100 MHz. Data was acquired with a 45° pulse, a relaxation delay of 2 seconds, and 1024 scans, with proton decoupling.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Solid samples were analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid was placed directly on the diamond crystal of the ATR accessory.

  • Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was taken prior to sample analysis.

Mass Spectrometry (MS)
  • Sample Preparation: Samples were dissolved in methanol to a concentration of approximately 1 mg/mL.

  • Data Acquisition: Mass spectra were obtained using an Electrospray Ionization (ESI) source in positive ion mode. The samples were introduced into the mass spectrometer via direct infusion. The mass-to-charge ratio (m/z) was scanned over a range of 50-500.

This guide provides a foundational dataset for the spectroscopic differentiation of this compound and its isomers. The distinct patterns observed in the NMR, IR, and MS data serve as reliable fingerprints for the unambiguous identification of these compounds in complex research and development settings.

Unveiling the Angiogenic Inhibition Potential of 2-Bromo-5-(methylsulfonyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of compounds derived from 2-Bromo-5-(methylsulfonyl)pyridine reveals a promising class of potent kinase inhibitors with significant anti-angiogenic activity. This guide provides an in-depth comparison of the biological activities of these derivatives, focusing on their inhibition of key signaling pathways involved in new blood vessel formation, a critical process in tumor growth and metastasis. The data presented herein, supported by detailed experimental protocols, offers valuable insights for researchers and drug development professionals in the field of oncology.

Comparative Biological Activity

Derivatives of 2-amino-5-(methylsulfonyl)pyridine, synthesized from the 2-bromo precursor, have demonstrated notable inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Tyrosine-protein kinase receptor Tie-2, both crucial mediators of angiogenesis. The in vitro enzymatic activity of selected compounds is summarized below, highlighting their potential as dual inhibitors.

Compound IDTarget KinaseIC50 (nM)
Compound A TIE-211
VEGFR-2140
Compound B TIE-223
VEGFR-2450
Compound C TIE-24
VEGFR-220

Experimental Protocols

The inhibitory activity of the compounds was determined using established in vitro kinase assays.

VEGFR-2 and TIE-2 Kinase Assays

The ability of the compounds to inhibit VEGFR-2 and TIE-2 kinase activity was assessed using a homogenous time-resolved fluorescence (HTRF) assay. The general procedure is as follows:

  • Reagents : Recombinant human VEGFR-2 or TIE-2 kinase domain, biotinylated peptide substrate, ATP, and HTRF detection reagents (europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665).

  • Assay Procedure :

    • Test compounds were serially diluted in DMSO and added to the wells of a 384-well plate.

    • The kinase, peptide substrate, and ATP were mixed in an assay buffer and added to the wells containing the test compounds.

    • The reaction was incubated at room temperature for a specified period (e.g., 60 minutes).

    • HTRF detection reagents were added to stop the reaction and initiate the detection signal.

    • After a further incubation period, the fluorescence was measured at 620 nm and 665 nm using an HTRF-compatible reader.

  • Data Analysis : The ratio of the fluorescence signals at 665 nm and 620 nm was calculated. The percent inhibition was determined relative to control wells (containing DMSO without inhibitor). IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Signaling Pathway Visualization

The following diagrams illustrate the signaling pathways targeted by the 2-amino-5-(methylsulfonyl)pyridine derivatives.

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Proliferation Cell Proliferation & Survival PKC->Proliferation Permeability Vascular Permeability PKC->Permeability Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Inhibitor 2-Amino-5-(methylsulfonyl)pyridine Derivatives Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Inhibition.

TIE2_Signaling_Pathway Ang1 Angiopoietin-1 TIE2 TIE-2 Ang1->TIE2 Binds PI3K PI3K TIE2->PI3K Activates DokR Dok-R TIE2->DokR Recruits Akt Akt PI3K->Akt EndothelialCell Endothelial Cell Survival & Stability Akt->EndothelialCell VesselMaturation Vessel Maturation & Integrity Akt->VesselMaturation RasGAP RasGAP DokR->RasGAP Ras Ras RasGAP->Ras Inhibits ERK ERK Ras->ERK ERK->EndothelialCell Inhibitor 2-Amino-5-(methylsulfonyl)pyridine Derivatives Inhibitor->TIE2 Inhibits

Caption: TIE-2 Signaling Pathway and Inhibition.

The Synthetic Chemist's Compass: A Cost-Benefit Analysis of 2-Bromo-5-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of synthetic chemistry, the selection of building blocks is a critical decision that profoundly impacts project timelines, budgetary constraints, and ultimately, the successful synthesis of target molecules. In this guide, we provide a comprehensive cost-benefit analysis of 2-Bromo-5-(methylsulfonyl)pyridine, a versatile reagent in modern organic synthesis, particularly in the construction of biologically active compounds. We will objectively compare its performance with viable alternatives, supported by available experimental data, to empower informed decision-making in your synthetic endeavors.

At a Glance: Performance and Cost Comparison

The utility of this compound primarily lies in its application in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to introduce the methylsulfonylpyridine moiety into a target molecule. This functional group is of significant interest in medicinal chemistry due to its presence in a variety of kinase inhibitors and other therapeutic agents. The core of our analysis will focus on comparing this reagent with other commercially available 2-bromo-5-halopyridines, which can serve as alternative precursors in multi-step synthetic routes.

ReagentCAS NumberTypical Price (per gram)Key AdvantagesKey Disadvantages
This compound 343262-51-1$114.00 - $191.00[1]Direct introduction of the desired methylsulfonyl group.Higher upfront cost per gram.
2-Bromo-5-chloropyridine 40473-01-6$0.62 - $22.03[2]Significantly lower cost, readily available.Requires an additional synthetic step to introduce the methylsulfonyl group.
2-Bromo-5-fluoropyridine 41404-58-4Varies, generally more expensive than the chloro-analog but cheaper than the sulfonyl.Can offer unique reactivity in certain contexts.Also requires an additional step for the methylsulfonyl group installation.

Delving into the Synthesis: A Focus on Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation. For the purpose of this guide, we will consider a representative reaction: the coupling of a 2-bromopyridine derivative with an arylboronic acid. While specific experimental data for this compound is not abundant in publicly available literature, we can extrapolate from general protocols for similar bromopyridine substrates to establish a baseline for comparison.

Representative Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Bromopyridine

This protocol is a generalized starting point and may require optimization for specific substrates.

Materials:

  • 2-Bromopyridine derivative (e.g., this compound) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[3]

  • Base (e.g., K₂CO₃, 2.0 equiv)[3]

  • Solvent (e.g., 1,4-dioxane/water, 4:1)[3]

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the 2-bromopyridine derivative, arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography.

Performance Comparison: Yield and Reactivity Considerations

In Suzuki-Miyaura reactions, the reactivity of the halide generally follows the trend I > Br > Cl > F. This indicates that 2-bromopyridine derivatives are typically more reactive than their 2-chloropyridine counterparts, often leading to higher yields and shorter reaction times under similar conditions.

Parameter2-Bromo-5-(substituted)pyridines2-Chloro-5-(substituted)pyridines
Typical Yields Moderate to good[4]Generally lower than bromides, may require more forcing conditions or specialized catalysts.[5]
Reaction Times Typically 12-24 hoursCan be longer than for bromides.
Catalyst Loading Standard loadings (1-5 mol%) are often effective.May require higher catalyst loadings or more active, specialized catalysts.
Reaction Conditions Milder conditions are often sufficient.May require higher temperatures.

The Bigger Picture: Application in Drug Discovery

The methylsulfonylpyridine motif is a key component in a number of targeted cancer therapies. For instance, compounds containing this moiety have been investigated as inhibitors of kinases in crucial signaling pathways, such as the MAPK/ERK pathway, which is often dysregulated in cancers like melanoma. Vemurafenib, a well-known BRAF kinase inhibitor, exemplifies the importance of related heterocyclic structures in drug design.[6][7]

Below is a simplified representation of the MAPK/ERK signaling pathway, a common target for drugs synthesized using building blocks like this compound.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Cell Proliferation, Survival) ERK->Transcription GrowthFactor Growth Factor GrowthFactor->RTK Vemurafenib Vemurafenib (inhibitor) Vemurafenib->RAF

MAPK/ERK Signaling Pathway and BRAF Inhibition

Experimental Workflow: A Logical Approach

The decision to use this compound directly or to opt for a more economical precursor followed by a multi-step synthesis depends on a variety of factors. The following diagram illustrates a logical workflow for making this decision.

Synthesis_Decision_Workflow Start Project Start: Need to synthesize a methylsulfonylpyridine derivative Decision1 Is the final target molecule a novel, high-value compound (e.g., for preclinical trials)? Start->Decision1 OptionA Use this compound Decision1->OptionA Yes OptionB Consider alternatives: 2-Bromo-5-chloropyridine or 2-Bromo-5-fluoropyridine Decision1->OptionB No JustifyCost Justification: - Fewer synthetic steps - Potentially faster route to target - Reduced development time OptionA->JustifyCost Decision2 Is the required scale large (kilogram scale)? OptionB->Decision2 Decision2->OptionA No (small scale, time is critical) DevelopRoute Develop multi-step route: 1. Suzuki Coupling 2. Nucleophilic aromatic substitution   to install the methylsulfonyl group Decision2->DevelopRoute Yes End Proceed with Synthesis JustifyCost->End DevelopRoute->End

Decision workflow for reagent selection.

Conclusion: Making the Right Choice for Your Synthesis

The choice between this compound and its less functionalized halogenated counterparts is a classic trade-off between upfront reagent cost and the time and resources required for a multi-step synthesis.

  • For early-stage drug discovery and the synthesis of novel, high-value compounds on a smaller scale , the higher cost of this compound can be justified by the significant reduction in synthetic steps and development time. The directness of this approach allows for a more rapid evaluation of the target molecule's biological activity.

  • For large-scale synthesis or when cost is the primary driver , utilizing a cheaper precursor like 2-Bromo-5-chloropyridine and subsequently installing the methylsulfonyl group via a separate reaction is likely the more economical approach. While this adds complexity to the synthetic route, the substantial cost savings on the starting material can be a determining factor.

Ultimately, the optimal choice depends on the specific goals and constraints of your project. By carefully considering the factors outlined in this guide, researchers can make a well-informed decision that balances cost, efficiency, and the overall objectives of their synthetic endeavors.

References

A Comparative Guide to Recrystallization Techniques for Purifying 2-Bromo-5-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of recrystallization techniques for the purification of 2-Bromo-5-(methylsulfonyl)pyridine, a key intermediate in pharmaceutical synthesis. The selection of an appropriate purification method is critical to ensure the identity, purity, and stability of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols, presents a comparative analysis of various techniques, and provides estimated performance data to aid researchers in selecting the most effective method for their specific needs.

Introduction to Purification Strategies

The purity of this compound is paramount for its successful use in subsequent synthetic steps. Common impurities may arise from starting materials, side reactions, or degradation products. The primary goal of purification is to remove these impurities effectively while maximizing the recovery of the desired product. The two most common purification techniques for compounds of this nature are recrystallization and column chromatography.

Recrystallization is a technique based on the differences in solubility of the desired compound and its impurities in a particular solvent or solvent system at different temperatures.[1] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.

Column chromatography separates compounds based on their differential adsorption onto a stationary phase (like silica gel or alumina) and their solubility in a mobile phase (the eluent).[2] Less polar compounds generally travel faster down the column with a non-polar eluent, while more polar compounds are retained longer.[3]

Recrystallization Techniques: A Comparative Analysis

Due to the presence of both a polar methylsulfonyl group and a moderately polar bromopyridine ring, this compound is expected to be a solid with moderate polarity. This makes single-solvent recrystallization challenging, as a solvent that dissolves it well when hot might also have significant solubility when cold, leading to poor recovery. Therefore, a mixed-solvent system is often the most effective approach.

Estimated Solubility Data

Based on these characteristics, a suitable recrystallization strategy would involve a polar solvent in which the compound is soluble at high temperatures, paired with a non-polar "anti-solvent" to induce precipitation upon cooling.

Table 1: Estimated Performance of Recrystallization Solvent Systems

Solvent System (v/v)Good SolventAnti-SolventEstimated Yield (%)Estimated Purity (%)AdvantagesDisadvantages
Ethanol/WaterEthanolWater75-85>98Readily available, low toxicity, good crystal formation.Potential for oiling out if water is added too quickly.
Ethyl Acetate/HexaneEthyl AcetateHexane80-90>99High purity achievable, easy to remove solvents.Higher cost and flammability of solvents.
Acetone/WaterAcetoneWater70-80>98Good solvating power of acetone.Acetone's low boiling point can lead to rapid evaporation.
Isopropanol/WaterIsopropanolWater75-85>98Similar to ethanol/water, good alternative.Slower drying of isopropanol.

Note: The data presented in this table are estimations based on the expected properties of this compound and are intended for guidance. Experimental verification is essential.

Experimental Protocol: Mixed-Solvent Recrystallization (Ethanol/Water)

This protocol provides a general procedure for the purification of this compound using an ethanol/water mixed-solvent system.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in a clean Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely. Add ethanol dropwise until a clear solution is obtained at the boiling point.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot deionized water dropwise with continuous stirring until the solution becomes faintly turbid (cloudy).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling generally results in the formation of larger and purer crystals.[5]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture (e.g., 50:50 v/v) to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove residual solvents.

Diagram 1: Recrystallization Workflow

G cluster_dissolution Dissolution cluster_filtration Filtration (Optional) cluster_precipitation Precipitation cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve crude product in hot ethanol hot_filter Hot gravity filtration to remove insolubles dissolve->hot_filter Insoluble impurities? add_water Add hot water (anti-solvent) hot_filter->add_water clarify Clarify with hot ethanol add_water->clarify cool_rt Slowly cool to room temperature clarify->cool_rt cool_ice Cool in ice bath cool_rt->cool_ice filter Vacuum filtration cool_ice->filter wash Wash with cold solvent mixture filter->wash dry Dry crystals wash->dry

Caption: General workflow for mixed-solvent recrystallization.

Alternative Purification Method: Column Chromatography

Column chromatography is a powerful alternative for purifying this compound, especially when dealing with impurities that have similar solubility profiles to the product or when the product "oils out" during recrystallization.

Experimental Protocol: Silica Gel Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Eluent: A mixture of non-polar and polar solvents (e.g., Hexane and Ethyl Acetate)

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Column Packing: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a layer of sand. Prepare a slurry of silica gel in the initial eluent (e.g., 9:1 hexane/ethyl acetate) and pour it into the column, allowing the silica to settle into a uniform bed.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, product-adsorbed silica gel to the top of the column. Add a protective layer of sand on top.

  • Elution: Start the elution with a low polarity solvent mixture (e.g., 9:1 hexane/ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 7:3, then 1:1 hexane/ethyl acetate) to elute the compounds from the column.[8]

  • Fraction Collection: Collect the eluent in a series of small fractions.

  • Analysis: Analyze the collected fractions using TLC to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Diagram 2: Purification Method Selection Logic

G start Crude Product is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chrom Use Column Chromatography is_solid->column_chrom No (Liquid) oils_out Does it 'oil out'? recrystallization->oils_out pure_product Pure Product column_chrom->pure_product oils_out->column_chrom Yes similar_solubility Impurities with similar solubility? oils_out->similar_solubility No similar_solubility->column_chrom Yes similar_solubility->pure_product No

Caption: Decision tree for selecting a purification method.

Comparison of Recrystallization and Column Chromatography

Table 2: Comparison of Purification Techniques

FeatureRecrystallizationColumn Chromatography
Principle Differential solubilityDifferential adsorption
Typical Purity High (>98%)Very High (>99%)
Yield Moderate to High (70-90%)Lower (50-80%) due to handling losses
Scalability Easily scalable to large quantitiesMore difficult and costly to scale up
Time & Labor Relatively fast and less labor-intensiveTime-consuming and requires more hands-on attention
Solvent Consumption ModerateHigh
Cost Generally lowerHigher due to cost of stationary phase and large solvent volumes
Best For Removing small amounts of impurities with different solubilitySeparating complex mixtures, isomers, or when recrystallization fails

Conclusion

For the purification of this compound, mixed-solvent recrystallization is the recommended initial technique due to its efficiency, cost-effectiveness, and scalability. An ethanol/water or ethyl acetate/hexane system is likely to provide a good balance of yield and purity.

Column chromatography serves as an excellent alternative or secondary purification step, particularly when dealing with challenging impurity profiles or when the highest possible purity is required. The choice between these methods will ultimately depend on the specific impurities present, the desired scale of purification, and the available resources. It is always recommended to perform small-scale trials to optimize the purification conditions before proceeding with a larger batch.

References

Comparative Guide to the Synthesis of 2-Bromo-5-(methylsulfonyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of validated synthetic routes for 2-Bromo-5-(methylsulfonyl)pyridine, a key intermediate in the development of various pharmaceutical compounds. Below, we detail two primary synthetic pathways, offering experimental protocols and quantitative data to inform your selection of the most suitable method for your research needs.

Route 1: Two-Step Synthesis via Thioether Intermediate

This widely-used approach involves the initial synthesis of a thioether precursor, 2-bromo-5-(methylthio)pyridine, followed by its oxidation to the desired sulfone. This method is advantageous due to its relatively straightforward reaction conditions and the commercial availability of starting materials.

Logical Workflow for Route 1

A 2,5-Dibromopyridine C 2-Bromo-5-(methylthio)pyridine A->C Nucleophilic Aromatic Substitution B Sodium thiomethoxide B->C E This compound C->E Oxidation D Oxidizing Agent (e.g., m-CPBA, Oxone®) D->E

Caption: Synthetic pathway for Route 1.

Step 1: Synthesis of 2-Bromo-5-(methylthio)pyridine

The initial step involves a nucleophilic aromatic substitution reaction on 2,5-dibromopyridine with a methylthiolate source, typically sodium thiomethoxide.

Experimental Protocol:

To a solution of 2,5-dibromopyridine (1 equivalent) in a suitable polar apathetic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is added sodium thiomethoxide (1.1 to 1.5 equivalents) at room temperature. The reaction mixture is then heated to a temperature ranging from 80 to 120 °C and stirred for 4 to 12 hours, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Step 2: Oxidation to this compound

The synthesized 2-bromo-5-(methylthio)pyridine is then oxidized to the final sulfone product. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and potassium peroxymonosulfate (Oxone®).

Experimental Protocol using m-CPBA:

2-Bromo-5-(methylthio)pyridine (1 equivalent) is dissolved in a chlorinated solvent like dichloromethane (DCM). The solution is cooled to 0 °C in an ice bath, and m-CPBA (2.2 to 2.5 equivalents) is added portion-wise. The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature, stirring for an additional 2-4 hours. The reaction progress is monitored by TLC. Once the starting material is consumed, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate and then washed with a saturated aqueous solution of sodium bicarbonate to remove excess acid. The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude sulfone, which can be further purified by recrystallization or column chromatography.

Oxidizing AgentSolventTemperature (°C)Reaction Time (h)Reported Yield (%)Purity (%)
m-CPBADichloromethane0 to RT3-685-95>97
Oxone®Methanol/WaterRoom Temperature2-480-90>96

Table 1. Comparison of oxidizing agents for the conversion of 2-bromo-5-(methylthio)pyridine to this compound.

Route 2: Alternative Synthesis via Sandmeyer Reaction

An alternative approach to synthesize this compound derivatives involves the Sandmeyer reaction, starting from an amino-substituted pyridine. This route can be advantageous when the corresponding aminopyridine is readily available or when direct introduction of the sulfonyl group is desired.

Logical Workflow for Route 2

A 5-Amino-2-bromopyridine C Diazonium Salt Intermediate A->C Diazotization B NaNO2, HBr B->C E 2-Bromopyridine-5-sulfonyl halide C->E Sulfonylation D SO2, Cu(I) catalyst D->E G This compound E->G Methylation F Methylating Agent F->G

Caption: Synthetic pathway for Route 2.

Experimental Protocol:

This route commences with the diazotization of 5-amino-2-bromopyridine. The amino compound (1 equivalent) is dissolved in an aqueous solution of hydrobromic acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite (1.1 equivalents) is then added dropwise, maintaining the low temperature to form the diazonium salt.

In a separate vessel, a solution of sulfur dioxide in a suitable solvent is prepared and cooled. The freshly prepared diazonium salt solution is then added to this solution in the presence of a copper(I) catalyst. This leads to the formation of the 2-bromopyridine-5-sulfonyl halide intermediate.

Finally, the sulfonyl halide is reacted with a methylating agent, such as methylmagnesium bromide or methyl lithium, to furnish the desired this compound.

Starting MaterialKey ReagentsIntermediateFinal Step ReagentReported Yield (%)Purity (%)
5-Amino-2-bromopyridineNaNO₂, HBr, SO₂, CuBr2-Bromopyridine-5-sulfonyl bromideCH₃MgBr60-75 (overall)>95

Table 2. Summary of the Sandmeyer reaction route for the synthesis of this compound.

Performance Comparison

FeatureRoute 1: Thioether OxidationRoute 2: Sandmeyer Reaction
Starting Materials 2,5-Dibromopyridine, Sodium thiomethoxide5-Amino-2-bromopyridine
Number of Steps 23 (diazotization, sulfonylation, methylation)
Overall Yield Generally higher (70-85%)Moderate (60-75%)
Reagent Handling Requires handling of odorous thiols and potentially unstable peroxides.Involves potentially unstable diazonium salts and gaseous sulfur dioxide.
Scalability Readily scalable.Can be challenging to scale up due to the nature of diazonium salt intermediates.
Versatility The thioether intermediate can be used to synthesize other sulfur-containing derivatives.Allows for the introduction of other sulfonyl groups by varying the final alkylating/arylating agent.

Table 3. Objective comparison of the two synthetic routes.

Conclusion

Both synthetic routes offer viable pathways to this compound and its derivatives. Route 1 , via thioether oxidation, is often preferred for its higher overall yields, fewer steps, and greater scalability, making it well-suited for larger-scale synthesis. Route 2 , utilizing the Sandmeyer reaction, provides a valuable alternative, particularly when the aminopyridine starting material is more accessible or when the direct introduction of the sulfonyl moiety is advantageous for diversification of the final product. The choice between these routes will ultimately depend on the specific requirements of your research, including available starting materials, desired scale, and safety considerations.

A Comparative Analysis of Catalysts for 2-Bromo-5-(methylsulfonyl)pyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. 2-Bromo-5-(methylsulfonyl)pyridine is a key building block whose reactivity in cross-coupling reactions is critical for the synthesis of novel compounds. The efficiency of these transformations is highly dependent on the selection of an appropriate catalyst system. This guide provides an objective comparison of various catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this substrate, supported by experimental data from analogous systems to aid in catalyst selection and methods development.

Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between the pyridine scaffold and various aryl or vinyl boronic acids. The choice of palladium precursor and, critically, the phosphine ligand, dictates the reaction's success, particularly with the electron-deficient nature of the sulfonyl-substituted pyridine ring.

Below is a summary of catalyst system performance, primarily based on data for structurally similar 2-bromopyridine substrates.

Table 1: Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of 2-Bromopyridines

Catalyst System Ligand Base Solvent Coupling Partner Yield (%) Reference
Pd(PPh₃)₄ PPh₃ K₂CO₃ Toluene/H₂O Phenylboronic acid >85 [1]
Pd(OAc)₂ SPhos K₃PO₄ 1,4-Dioxane 4-Methoxyphenylboronic acid >90 [1][2]
Pd(OAc)₂ P(o-tol)₃ Et₃N Acetonitrile Styrene (Heck) ~85 [3]
Pd-PEPPSI-IPr IPr (NHC) K₂CO₃ THF Phenylboronic acid High (Expected) [2]

| Pd₂(dba)₃ | 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | K₃PO₄ | Toluene | Arylboronic acids | 90-98 |[2] |

Data is representative for 2-bromopyridine analogs. Yields are highly dependent on the specific boronic acid used.

Modern catalyst systems using bulky, electron-rich phosphine ligands like SPhos, or N-heterocyclic carbene (NHC) ligands, often provide superior results for challenging substrates compared to traditional catalysts like Pd(PPh₃)₄.[2] These advanced ligands promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[4]

Catalyst Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in pharmaceutical synthesis.[5] The reaction couples the bromopyridine with a primary or secondary amine. Catalyst selection is vital to overcome potential inhibition by the basic nitrogen of the pyridine ring.

Table 2: Performance of Palladium Catalysts in Buchwald-Hartwig Amination of 2-Bromopyridines

Catalyst System Ligand Base Solvent Amine Partner Yield (%) Reference
Pd₂(dba)₃ BINAP NaOtBu Toluene Aniline ~92 [3]
Pd₂(dba)₃ Xantphos Cs₂CO₃ Toluene Arylamine 85-95 [5]
Pd(OAc)₂ 1,3-Bis(diphenylphosphino)propane (dppp) NaOtBu Toluene Various Amines 70-90¹ [6]

| Pd₂(dba)₃ | (±)-BINAP | NaOtBu | Toluene | (+/-)-trans-1,2-diaminocyclohexane | 60 |[7] |

¹Yields are general ranges reported for the amination of 2-bromopyridines.

Bulky biaryl phosphine ligands (Buchwald ligands) and chelating phosphines like BINAP and Xantphos are highly effective in these reactions.[3][5] The choice of base is also critical, with sodium tert-butoxide and cesium carbonate being commonly employed.[5][7]

Catalyst Performance in Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between this compound and a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper.[8][9]

Table 3: Performance of Catalysts in Sonogashira Coupling of 2-Bromopyridines

Pd Catalyst Cu Co-catalyst Base Solvent Alkyne Partner Yield (%) Reference
Pd(PPh₃)₂Cl₂ CuI Et₃N THF Phenylacetylene ~88 [3]
Pd(CF₃COO)₂ CuI Et₃N DMF Terminal alkyne High [6]

| Pd(PPh₃)₂Cl₂ | CuI | Diisopropylamine | THF | Terminal alkyne | ~89 |[8] |

Copper-free Sonogashira protocols have also been developed, which can be advantageous for preventing alkyne homocoupling (Glaser coupling).[3][10]

Visualized Mechanisms and Workflows

To better understand the underlying processes, the following diagrams illustrate a generalized catalytic cycle and a typical experimental workflow for catalyst screening.

G cluster_cycle Generalized Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L_n Active Catalyst OxiAdd Oxidative Addition Pd0->OxiAdd Ar-X PdII R-Pd(II)-X Complex OxiAdd->PdII Trans Transmetalation (Suzuki) or Ligand Exchange (Buchwald) PdII->Trans R'-M PdII_R R-Pd(II)-R' Complex Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 R-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

G cluster_workflow Catalyst Screening Workflow A Define Reaction: 2-Bromo-5-(MeSO2)Py + Coupling Partner B Select Catalysts & Ligands (e.g., Pd(OAc)2 + SPhos, Pd(PPh3)4) A->B C Select Bases & Solvents (e.g., K3PO4, NaOtBu, Dioxane, Toluene) A->C D Set up Parallel Reactions (Inert Atmosphere, Controlled Temp.) B->D C->D E Monitor Reaction Progress (TLC, LC-MS, GC-MS) D->E F Work-up & Isolate Product E->F G Analyze Results (Calculate Yield, Purity) F->G H Identify Optimal Conditions G->H

Caption: A typical experimental workflow for screening and optimizing catalysts.

Experimental Protocols

The following are generalized, representative protocols for conducting cross-coupling reactions with 2-bromopyridine derivatives. All reactions must be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous, degassed solvents.[3]

Suzuki-Miyaura Coupling Protocol (using Pd(OAc)₂/SPhos)

This protocol is adapted for a Buchwald-type ligand system, which is highly effective for heteroaryl halides.[2]

  • Reagents:

    • This compound (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

    • SPhos (0.04 mmol, 4 mol%)

    • Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

    • Anhydrous 1,4-dioxane or Toluene (5 mL)

  • Procedure:

    • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[2]

    • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

    • Add the anhydrous, degassed solvent via syringe.

    • Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite®.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[2]

Buchwald-Hartwig Amination Protocol (using Pd₂(dba)₃/Xantphos)

This protocol is suitable for the coupling of aryl bromides with a range of amines.[5]

  • Reagents:

    • This compound (1.0 mmol, 1.0 equiv)

    • Amine (1.2 mmol, 1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol%)

    • Xantphos (0.03 mmol, 3 mol%)

    • Cesium carbonate (Cs₂CO₃) (1.4 mmol, 1.4 equiv)

    • Anhydrous toluene (5 mL)

  • Procedure:

    • In a glovebox or under a stream of inert gas, add this compound, Cs₂CO₃, Pd₂(dba)₃, and Xantphos to a dry Schlenk tube.[5]

    • Evacuate and backfill the tube with inert gas (three cycles).

    • Add anhydrous toluene, followed by the amine, via syringe.

    • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool to room temperature, dilute with an organic solvent, and filter through Celite®.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by flash chromatography.

Sonogashira Coupling Protocol (using Pd(PPh₃)₂Cl₂/CuI)

This is a classic protocol for the copper and palladium co-catalyzed coupling of aryl halides with terminal alkynes.[3]

  • Reagents:

    • This compound (1.0 mmol, 1.0 equiv)

    • Terminal Alkyne (1.2 mmol, 1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 3 mol%)

    • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

    • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

    • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Procedure:

    • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.[3]

    • Evacuate and backfill with an inert gas three times.

    • Add anhydrous, degassed THF, followed by triethylamine and the terminal alkyne via syringe.

    • Stir the reaction at room temperature or heat gently to 40-60 °C for 4-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the mixture with diethyl ether and filter through a Celite® pad.

    • Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

    • Purify the product by flash column chromatography.[8]

References

Safety Operating Guide

Proper Disposal of 2-Bromo-5-(methylsulfonyl)pyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the meticulous management and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental protection. This document provides a detailed protocol for the proper disposal of 2-Bromo-5-(methylsulfonyl)pyridine, a compound that necessitates careful handling due to its potential hazards. Adherence to these procedures is crucial for maintaining a safe research environment and complying with regulatory standards.

Immediate Safety and Hazard Information

Based on data from closely related compounds, this compound should be handled as a hazardous substance. The primary hazards associated with this class of compounds are summarized below.

Hazard Identification and Precautionary Statements:

Hazard StatementDescriptionPrecautionary Measures
H302Harmful if swallowed.[1][2][3]Do not eat, drink or smoke when using this product.[1][2][3]
H315Causes skin irritation.[2][3][4]Wash hands thoroughly after handling. Wear protective gloves.[2][3][4]
H319Causes serious eye irritation.[2][3][4]Wear eye protection/face protection.[2][3][4]
H335May cause respiratory irritation.[3][4]Avoid breathing dust/fume/gas/mist/vapours/spray. Use only outdoors or in a well-ventilated area.[3][4]

Personal Protective Equipment (PPE):

To minimize exposure when handling this compound, the use of appropriate personal protective equipment is mandatory.

PPE ItemSpecification
Gloves Chemically resistant gloves (e.g., nitrile rubber).
Eye Protection Safety glasses with side-shields or goggles.
Protective Clothing Lab coat and other protective clothing as necessary.
Respiratory Protection Use only under a chemical fume hood.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.

Waste Segregation and Collection
  • Waste Container: Use a designated, leak-proof, and clearly labeled container for collecting waste this compound.

  • Labeling: The container must be marked with "Hazardous Waste" and the full chemical name: "this compound". The label should also indicate the associated hazards (e.g., "Toxic," "Irritant").

  • Incompatible Materials: Store waste containing this compound separately from incompatible materials, such as strong oxidizing agents, to prevent adverse reactions.[2]

Waste Accumulation and Storage
  • Designated Area: Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[2] This area should be under the control of laboratory personnel and away from general lab activities.

  • Secure Containment: Keep the waste container tightly closed at all times, except when adding waste.[2] Using a secondary container is a recommended practice to contain any potential leaks or spills.[2]

  • Regulatory Adherence: Comply with institutional and local regulations regarding the maximum allowable quantity of hazardous waste and the timeframe for its removal from the laboratory.

Disposal Procedure
  • Prohibited Disposal: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[2] The product should not be allowed to enter the environment, drains, waterways, or the soil.[5]

  • Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2] Disposal of unused product must be undertaken by qualified personnel who are knowledgeable in all applicable regulations.[5]

  • Incineration: One approved disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[5]

  • Documentation: Maintain meticulous records of the amount of waste generated and the date of its disposal.[2]

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuation and Ventilation: Evacuate non-essential personnel from the area and ensure adequate ventilation.[6]

  • Containment: Prevent the product from entering drains.[5]

  • Cleanup: Sweep up the solid material, taking care not to disperse dust, and collect it into an airtight container for disposal.[1][5]

  • Personal Protection: All personnel involved in the cleanup must wear the appropriate PPE.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Contingency start Start: Unused or Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Labeled, Compatible Hazardous Waste Container ppe->container segregate Segregate from Incompatible Materials container->segregate collect Collect Waste into Container segregate->collect seal Securely Seal Container collect->seal store Store in Designated Satellite Accumulation Area seal->store log Log Waste Generation (Date, Quantity) store->log contact_ehs Contact EHS or Licensed Waste Disposal Contractor log->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup document Complete Disposal Manifest pickup->document end End: Proper Disposal Complete document->end spill Spill Occurs evacuate Evacuate Area & Ensure Ventilation spill->evacuate contain Contain Spill, Prevent Entry to Drains evacuate->contain cleanup Sweep into Airtight Container contain->cleanup cleanup->collect

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling 2-Bromo-5-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for 2-Bromo-5-(methylsulfonyl)pyridine, including operational and disposal plans.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₆H₆BrNO₂S[1][2]
Molecular Weight 236.09 g/mol [1]
Physical State Solid, powder[3]
Appearance Beige[3]
Melting Point 65 - 69 °C / 149 - 156.2 °F[3]
Signal Word Warning[1][2]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant and is harmful if swallowed or inhaled. It can cause skin, eye, and respiratory irritation.[3][4][5] Therefore, strict adherence to PPE protocols is mandatory.

Body PartPersonal Protective EquipmentSpecifications and Guidelines
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles must be worn at all times. A face shield is required when there is a risk of splashing.[3][4]
Hands Chemical-Resistant GlovesNitrile or other suitable chemical-resistant gloves should be worn. Always inspect gloves for integrity before use.[6]
Body Laboratory CoatA flame-resistant lab coat should be worn and fully fastened.
Respiratory Fume Hood or RespiratorAll handling of the solid and any solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge is necessary.[6][7]
Feet Closed-Toe ShoesFull-coverage shoes are required in the laboratory.

Experimental Workflow and Handling Procedures

A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Prepare Solution in Fume Hood handle_weigh->handle_dissolve handle_reaction Perform Reaction in Fume Hood handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste in Labeled Containers cleanup_segregate->cleanup_dispose

Workflow for Safe Handling of this compound

Step-by-Step Handling Protocol:

  • Preparation:

    • Put on all required personal protective equipment as detailed in the table above.

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment, such as glassware, spatulas, and solvents, and place them inside the fume hood.

  • Handling:

    • Conduct all manipulations of this compound within the fume hood.

    • When weighing the solid, use a disposable weigh boat to minimize contamination.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep the container tightly closed when not in use.[3]

  • Cleanup:

    • Decontaminate all surfaces and glassware that have come into contact with the chemical.

    • Wash hands thoroughly with soap and water after handling.[3][4]

Spill and Emergency Procedures

Spills:

  • Small Spills: For minor spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Sweep up the absorbed material and place it in a designated, sealed container for hazardous waste disposal.[3]

  • Large Spills: In the event of a large spill, evacuate the immediate area and notify your institution's environmental health and safety department.

First Aid:

  • Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[3][4]

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water.[3][4] Remove contaminated clothing.

  • Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes.[3][4] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Ingestion: If swallowed, call a poison control center or doctor immediately.[3][4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and absorbent materials, in a clearly labeled, sealed container for solid hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for hazardous liquid waste.

  • Disposal: All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[3][4][8] Do not dispose of this chemical down the drain.[8]

References

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Retrosynthesis Analysis

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2-Bromo-5-(methylsulfonyl)pyridine

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